4-Methoxy-3-methylphenylboronic acid
Description
Properties
IUPAC Name |
(4-methoxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVDQGVAZBTFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378489 | |
| Record name | 4-Methoxy-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175883-62-2 | |
| Record name | 4-Methoxy-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxy-3-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Methoxy-3-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-3-methylphenylboronic acid is a valuable reagent in organic synthesis, particularly as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2][3][4] Its utility extends to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of a common synthetic route to this compound, including a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The methodologies presented are based on established principles of boronic acid synthesis, adapted for this specific substituted phenylboronic acid.
Introduction
Arylboronic acids are a critical class of reagents in modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound, with its methoxy and methyl substituents on the phenyl ring, offers unique electronic and steric properties that can be exploited in the synthesis of targeted molecules. It serves as a key building block in medicinal chemistry for the design of novel compounds with potential therapeutic applications.[1] This guide outlines a robust and widely applicable method for its preparation, starting from commercially available 4-bromo-2-methylanisole.
Synthetic Pathway
The most common and efficient synthesis of this compound involves a two-step process:
-
Formation of a Grignard Reagent: 4-Bromo-2-methylanisole is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, (4-methoxy-3-methylphenyl)magnesium bromide.
-
Borylation: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.
-
Hydrolysis: The resulting boronic ester is hydrolyzed under acidic conditions to yield the final product, this compound.
This synthetic approach is analogous to the preparation of other arylboronic acids and can be adapted for scale-up.
Experimental Protocol
This protocol is a representative example for the synthesis of this compound. Researchers should adhere to all standard laboratory safety procedures.
Materials:
-
4-Bromo-2-methylanisole
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
An oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of 4-bromo-2-methylanisole in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is typically indicated by a gentle reflux and the disappearance of the iodine color. The reaction mixture is then heated to reflux for 2-3 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
-
Hydrolysis and Work-up:
-
The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1-2 hours until a clear solution is obtained.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of ether and hexanes) to afford this compound as a white to off-white solid.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of arylboronic acids via the Grignard method. The values for this compound are expected to be within these ranges.
| Parameter | Value |
| Starting Material | 4-Bromo-2-methylanisole |
| Key Reagents | Magnesium, Triisopropyl borate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Grignard: Reflux; Borylation: -78 °C |
| Reaction Time | Grignard: 2-3 hours; Borylation/Hydrolysis: Overnight |
| Typical Yield | 60-80% |
| Purity (by NMR) | >95% |
| Melting Point | Approximately 210 °C[5] |
| Appearance | White to light yellow powder or crystal[6] |
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound via the Grignard route is a reliable and scalable method for producing this important synthetic building block. The protocol provided in this guide offers a solid foundation for researchers in organic synthesis and drug development. Careful control of reaction conditions, particularly the exclusion of moisture during the Grignard and borylation steps, is crucial for achieving high yields and purity. The versatility of this compound in carbon-carbon bond formation ensures its continued importance in the development of novel chemical entities.
References
An In-depth Technical Guide to 4-Methoxy-3-methylphenylboronic acid: Properties and Applications
Abstract: 4-Methoxy-3-methylphenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, its primary application in Suzuki-Miyaura coupling, a general experimental protocol, and essential safety and handling information. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize advanced chemical intermediates.
Core Chemical and Physical Properties
This compound, also known as 4-methoxy-3-methylbenzeneboronic acid, is a white to light yellow crystalline powder.[1] It is a key building block in synthetic chemistry, valued for its ability to participate in the formation of carbon-carbon bonds.[2] The presence of the methoxy and methyl groups on the phenyl ring influences its reactivity and solubility, making it a preferred reagent in various synthetic applications.[2] It is often supplied containing varying amounts of its anhydride.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175883-62-2 | [1][3] |
| Molecular Formula | C₈H₁₁BO₃ | [1][2] |
| Molecular Weight | 165.98 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 210 °C | [2][3][4] |
| Purity | 98.0 to 112.0 % (Neutralization titration) | [4] |
| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) | [4] |
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][5] This reaction is a fundamental tool in modern organic chemistry for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2]
The unique structure of this compound, with its electron-donating methoxy and methyl groups, enhances its reactivity and selectivity in these coupling reactions.[2] This allows for the efficient and targeted introduction of the 4-methoxy-3-methylphenyl moiety into complex molecular architectures, which is critical for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]
Below is a diagram illustrating the logical workflow of a typical Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific reaction conditions can vary, the following provides a general methodology for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on typical procedures found in the literature for similar couplings.[6]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF). The choice of solvent depends on the solubility of the reactants.[6]
-
Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]
Table 2: GHS Hazard Information
| Hazard Class | Statement | Precautionary Codes |
| Skin Irritation | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
This is not an exhaustive list of all safety information. Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling the chemical.
Conclusion
This compound is a valuable and highly utilized reagent in organic chemistry. Its well-defined properties and reactivity profile make it an essential building block for the synthesis of complex organic molecules, particularly through the robust and efficient Suzuki-Miyaura cross-coupling reaction. Understanding its properties, applications, and handling requirements is crucial for its effective and safe use in research and development.
References
4-Methoxy-3-methylphenylboronic acid CAS number 175883-62-2
An In-depth Technical Guide to 4-Methoxy-3-methylphenylboronic acid
CAS Number: 175883-62-2
This technical guide provides a comprehensive overview of this compound, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, primary applications, synthesis protocols, and safety information.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1][2] Its unique structure, featuring methoxy and methyl substituents, enhances its reactivity and selectivity in various chemical transformations.[3] The compound is noted for its enhanced solubility and reactivity compared to similar boronic acids, making it a preferred choice for many synthetic applications.[3]
| Property | Value | Reference |
| CAS Number | 175883-62-2 | [3] |
| Molecular Formula | C₈H₁₁BO₃ | [3] |
| Molecular Weight | 165.98 g/mol | [1][3] |
| Appearance | White to Light yellow powder/crystal | [1][2] |
| Melting Point | 210 °C | [3][4] |
| Purity | ≥98% | [2][5] |
| Synonyms | 4-Methoxy-3-methylbenzeneboronic acid | [1][3] |
| Storage | Room Temperature, recommended <15°C in a cool, dark, dry place | [2][3] |
Core Applications in Research and Development
This boronic acid derivative is a crucial building block in several advanced fields, primarily valued for its role in palladium-catalyzed cross-coupling reactions.
-
Pharmaceutical and Agrochemical Synthesis: It is a key intermediate in the synthesis of complex organic molecules for drug development and agrochemicals.[3][5] Its incorporation into target molecules can significantly influence properties such as receptor binding and metabolic stability.[5]
-
Suzuki-Miyaura Cross-Coupling: The reagent's primary application is in Suzuki-Miyaura reactions for the formation of C-C bonds.[3][5][6] This reaction is fundamental for creating biaryl structures, which are common motifs in biologically active compounds.[7] The methoxy and methyl groups on the phenyl ring influence the electronic and steric properties, leading to improved selectivity and yield.[6]
-
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials for electronics and sensors.[3][8] Its utility in synthesizing monomers for specialized polymers allows for the fine-tuning of material properties like thermal stability and conductivity.[8]
-
Bioconjugation and Sensors: The boronic acid moiety can form stable, reversible complexes with diols.[3][6] This property is exploited in bioconjugation for targeted drug delivery systems and in the development of selective chemical sensors.[3][8]
Synthesis Pathway and Reaction Mechanisms
The synthesis of arylboronic acids typically involves the formation of an organometallic intermediate followed by quenching with a borate ester.
Caption: Generalized synthesis workflow for arylboronic acids.
The most significant reaction involving this compound is the Suzuki-Miyaura coupling. The catalytic cycle, driven by a palladium catalyst, is a cornerstone of modern organic chemistry.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 mmol, 2.0 eq)[9]
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the palladium catalyst to the flask under the inert atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[9][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
-
Characterization: Confirm the structure of the product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Safety and Handling
Proper handling is essential when working with this chemical. It is intended for laboratory research purposes only.[11]
| Hazard Information | Precautionary Measures |
| GHS Classification | May cause skin, eye, and respiratory irritation.[12][13] |
| Signal Word | Warning[11][14] |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile), safety glasses with side-shields, and a lab coat.[11][12][14] A dust respirator is recommended if dust is generated.[11][14] |
| Handling | Use in a well-ventilated area or under a fume hood.[12][13] Avoid generating dust.[14] Wash hands thoroughly after handling.[12][14] |
| Storage | Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[11][14] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[11][14] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11][14] |
| First Aid (Inhalation) | Move the person to fresh air. If feeling unwell, call a poison center or doctor.[11][13] |
Conclusion
This compound (CAS: 175883-62-2) is a highly valuable and versatile reagent in modern chemistry. Its enhanced reactivity and solubility make it an excellent choice for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[3][6] Adherence to appropriate experimental protocols and safety guidelines is crucial for its effective and safe utilization in research and development.
References
- 1. This compound (contains varying amo… [cymitquimica.com]
- 2. This compound | 175883-62-2 | TCI AMERICA [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 12. aksci.com [aksci.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Molecular Structure of 4-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-methylphenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its strategic substitution pattern—a methoxy and a methyl group on the phenyl ring—imparts unique reactivity and selectivity, making it a valuable reagent in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.[1] This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic signature, and applications in synthetic chemistry, with a focus on its role in drug development.
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder.[2][3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁BO₃ | [2] |
| Molecular Weight | 165.98 g/mol | [1][2] |
| CAS Number | 175883-62-2 | [1][2] |
| Melting Point | 210 °C | [1][3] |
| Appearance | White to Light yellow powder to crystal | [2] |
| Synonyms | 4-Methoxy-3-methylbenzeneboronic acid | [1][2] |
Molecular Structure and Geometry
Diagram of the Molecular Structure of this compound
Structure of this compound
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific molecule are not widely published, data from similar compounds and theoretical calculations provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule, with characteristic chemical shifts for the aromatic carbons, the methoxy carbon, and the methyl carbon.
-
¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing organoboron compounds. The chemical shift of the boron atom would confirm the presence and the electronic environment of the boronic acid moiety.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes are summarized in Table 2.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (in B(OH)₂) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C (aromatic) | Stretching | 1500-1600 |
| B-O | Stretching | 1310-1380 |
| C-O (methoxy) | Stretching | 1000-1300 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 166.
Experimental Protocols
Synthesis of this compound
A common synthetic route to arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic workup. A plausible synthesis for this compound would start from 4-bromo-1-methoxy-2-methylbenzene.
Reaction Scheme:
References
Technical Guide: 4-Methoxy-3-methylphenylboronic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Methoxy-3-methylphenylboronic acid, a key building block in modern organic synthesis. This document outlines its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visualization of the reaction's catalytic cycle.
Core Compound Data
This compound is a versatile reagent widely utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a methoxy and a methyl group on the phenyl ring, enhances its reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[1]
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Formula | C₈H₁₁BO₃[1][2][3][4][5] |
| Molecular Weight | 165.98 g/mol [1][2][3][4] |
| CAS Number | 175883-62-2[1][2][3][4] |
| Melting Point | 210 °C[1][3] |
| Appearance | White to light yellow powder/crystal[2] |
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[6] This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in biologically active molecules.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. This procedure should be adapted and optimized for specific substrates and scales.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, CsF, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Deionized water (if using a biphasic system)
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Equip the flask with a condenser and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent. If a biphasic system is used, add deionized water (typically in a 4:1 to 10:1 organic solvent to water ratio).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. If a single solvent was used, filter the mixture through Celite to remove the catalyst and salts. The filtrate can then be washed with water or brine.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the final product and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Stability and Storage of 4-Methoxy-3-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for 4-Methoxy-3-methylphenylboronic acid. While specific, long-term quantitative stability data for this compound is not extensively published, this document consolidates general knowledge for arylboronic acids and outlines best practices for handling and storage to ensure its integrity for research and development applications.
Core Concepts in Stability
This compound, like many arylboronic acids, is a key reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The stability of this compound is critical for reaction efficiency, reproducibility, and the purity of the final products. Degradation can lead to lower yields and the formation of impurities that may be difficult to remove. The primary degradation pathways for arylboronic acids include oxidation and protodeboronation.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality of this compound. The following table summarizes the recommended conditions based on supplier information and general chemical safety guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated (2-8°C) for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation and hydrolysis from atmospheric moisture. |
| Light | Keep in a dark place. | Minimizes potential light-catalyzed degradation. |
| Moisture | Store in a dry environment. | Prevents hydrolysis of the boronic acid to boric acid and the corresponding arene. |
| Incompatible Materials | Avoid strong oxidizing agents. | Boronic acids are susceptible to oxidation. |
Potential Degradation Pathways
The key to maintaining the stability of this compound is to mitigate the factors that lead to its degradation. The primary degradation pathways are illustrated in the diagram below.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and determine degradation pathways.
Forced Degradation (Stress Testing)
The goal of forced degradation is to accelerate the decomposition of the compound to predict its long-term stability.
a. Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
b. Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution to UV and visible light in a photostability chamber.
c. Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
Analytical Methodology
A stability-indicating analytical method is crucial to separate and quantify the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.
a. HPLC Method Development:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound and its potential impurities have significant absorbance.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.
b. Sample Analysis: Analyze the stressed samples using the validated HPLC method. The percentage of remaining this compound and the formation of any degradation products should be monitored over time.
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Conclusion
An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-methylphenylboronic Acid
This technical guide provides a comprehensive overview of the key physical properties of 4-Methoxy-3-methylphenylboronic acid, with a specific focus on its melting point. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format and detailing relevant experimental protocols.
Core Physical and Chemical Properties
This compound is a versatile boronic acid derivative utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its molecular structure, featuring both a methoxy and a methyl group, influences its reactivity and physical characteristics.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Melting Point | 210 °C | [1][2][3] |
| Molecular Formula | C8H11BO3 | [1][2][4] |
| Molecular Weight | 165.98 g/mol | [1][2][3][4] |
| CAS Number | 175883-62-2 | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [2][3][4] |
| Physical State | Solid (at 20°C) | [2][3] |
| Purity | 98.0 to 112.0 % (by Neutralization titration) | [3] |
| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | [3] |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[6] The following is a generalized yet detailed protocol for determining the melting point of this compound using a modern digital apparatus, such as a Mel-Temp.
Materials and Equipment:
-
This compound sample
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., DigiMelt or Mel-Temp)
-
Spatula
-
Safety goggles
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogeneous.[5]
-
Place a small amount of the compound on a clean, dry surface. If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle.[5][7]
-
Push the open end of a capillary tube into the powdered sample until a small amount of the compound enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom.[8] The packed sample height should be approximately 1-2 mm.[6]
-
-
Apparatus Setup and Calibration (if necessary):
-
Turn on the digital melting point apparatus and ensure it is clean and calibrated. For high accuracy, the thermometer can be calibrated using standards with known melting points.[8]
-
Set the starting temperature to at least 15-20°C below the expected melting point of 210°C.
-
-
Melting Point Measurement:
-
Rapid Determination (Optional but Recommended): For an unknown or to establish an approximate range, a rapid heating rate (e.g., 10-20°C per minute) can be used initially.[8]
-
Accurate Determination:
-
Allow the apparatus to cool to well below the approximate melting point found in the rapid run.
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
Set a slow, constant heating rate of approximately 2°C per minute as the temperature approaches the expected melting point.[7]
-
Observe the sample through the magnifying lens.
-
Record the temperature (T1) at which the first droplet of liquid appears.[7]
-
Continue heating at the slow rate and record the temperature (T2) at which the last solid particle completely liquefies.[7]
-
-
The melting point is reported as the range from T1 to T2.
-
-
Data Recording and Analysis:
-
Perform at least two careful determinations to ensure consistency and accuracy.
-
A sharp melting range (e.g., 209.5-210.5°C) is indicative of high purity. A broader range suggests the presence of impurities.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point.
Caption: Workflow for Melting Point Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 175883-62-2 | TCI AMERICA [tcichemicals.com]
- 4. This compound (contains varying amo… [cymitquimica.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
A Technical Guide to 4-Methoxy-3-methylphenylboronic Acid: Synthesis, Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-methylphenylboronic acid is a versatile reagent in modern organic chemistry, finding significant application in the synthesis of complex organic molecules. Its unique structural features, including the electron-donating methoxy group and the sterically influencing methyl group, impart desirable reactivity and selectivity in cross-coupling reactions. This technical guide provides an in-depth overview of its synonyms, chemical properties, a detailed experimental protocol for its application in the synthesis of a kinase inhibitor, and an illustrative example of a relevant biological signaling pathway.
Synonyms and Chemical Properties
Primarily known as this compound, this compound is also referred to in the literature and commercial catalogs by its synonym, 4-Methoxy-3-methylbenzeneboronic acid.[1] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁BO₃ | [2] |
| Molecular Weight | 165.98 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 210 °C | [3] |
| CAS Number | 175883-62-2 | [1] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The principal application of this compound lies in its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create biaryl and heteroaryl structures, which are common motifs in biologically active compounds, including kinase inhibitors.[4][5] The boronic acid serves as the organoboron component that, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.
Experimental Protocols
While specific reaction conditions can vary depending on the substrates, the following section provides a detailed, representative experimental protocol for the synthesis of a kinase inhibitor scaffold, adapted from established methodologies for Suzuki-Miyaura couplings of nitrogen-rich heterocycles.[6] This protocol illustrates the use of a substituted phenylboronic acid, such as this compound, in the synthesis of a biologically relevant molecule.
Synthesis of a 3-Arylindazole Kinase Inhibitor Scaffold
This protocol describes the Suzuki-Miyaura cross-coupling of a 3-chloroindazole with a phenylboronic acid.
Materials:
-
3-Chloroindazole
-
This compound
-
Palladium precatalyst (e.g., SPhos-Pd-G2)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (reaction flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Microwave reactor (optional, for accelerated reaction times)[4]
Procedure:
-
Reaction Setup: To a reaction vessel, add the 3-chloroindazole (1.0 mmol), this compound (1.5 to 2.0 mmol), the palladium precatalyst (1.0 to 3.5 mol%), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the mixture to 60-100 °C with vigorous stirring. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[6] For microwave-assisted synthesis, the reaction can be heated to 120 °C for 30-60 minutes.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-(4-methoxy-3-methylphenyl)indazole.
Signaling Pathways and Biological Relevance
While this compound is a synthetic building block and not biologically active itself, it is instrumental in the synthesis of molecules that target key biological pathways implicated in diseases such as cancer. A prominent class of molecules synthesized using this and similar boronic acids are kinase inhibitors.
Kinases are enzymes that play a crucial role in cell signaling by phosphorylating proteins, thereby regulating a multitude of cellular processes including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.
Illustrative Example: Src Kinase Signaling Pathway
As a representative example, the Src family of non-receptor tyrosine kinases are often overactive in various cancers, leading to uncontrolled cell growth and metastasis. Small molecule inhibitors that target the ATP-binding site of Src can effectively block its activity. The synthesis of such inhibitors often involves a Suzuki-Miyaura coupling to construct the core scaffold. The diagram below illustrates the central role of Src kinase in cellular signaling and a potential point of inhibition by a synthesized therapeutic agent.
Caption: Src Kinase Signaling Pathway and Point of Inhibition.
This diagram illustrates how extracellular signals from various receptors converge on Src kinase, which in turn activates multiple downstream pathways (such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways) that promote cell proliferation, survival, and migration. A kinase inhibitor synthesized using a building block like this compound can block the activity of Src, thereby inhibiting these cancer-promoting processes.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl scaffolds that are central to the design of targeted therapeutics such as kinase inhibitors. The provided experimental protocol and signaling pathway illustration serve as a guide for researchers and drug development professionals in harnessing the potential of this important chemical building block.
References
- 1. This compound | 175883-62-2 | TCI AMERICA [tcichemicals.com]
- 2. This compound (contains varying amo… [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Substituted Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique chemical properties, particularly their ability to participate in palladium-catalyzed cross-coupling reactions and form reversible covalent bonds with diols, have propelled them to the forefront of academic and industrial research. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this versatile class of compounds. It further delves into their critical applications in drug discovery, offering detailed experimental protocols and visualizing key biological pathways.
I. A Historical Journey: From Obscurity to Ubiquity
The story of substituted phenylboronic acids is one of gradual discovery and explosive application. While the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860, it was not until two decades later that the first arylboronic acid, benzeneboronic acid, was prepared by Michaelis and Becker in 1880.[1] Their method involved the reaction of diethylzinc with triethyl borate, followed by air oxidation.[2]
Early synthetic routes to phenylboronic acids were often arduous and low-yielding. One of the first widely used methods involved the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis.[3][4] While conceptually straightforward, this method was often plagued by side reactions and purification challenges, leading to inconsistent yields.[3] Another early approach utilized organolithium reagents, which, while effective, presented challenges in terms of handling and cost, particularly for industrial applications.[2]
The landscape of phenylboronic acid chemistry was dramatically reshaped with the advent of palladium-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction in the late 1970s and 1980s provided a powerful and versatile method for the formation of carbon-carbon bonds, with arylboronic acids serving as key coupling partners.[1] This breakthrough catalyzed a surge in research into the synthesis and application of substituted phenylboronic acids. Concurrently, the discovery of the Miyaura borylation reaction offered an efficient means to synthesize boronic esters directly from aryl halides, further expanding the accessibility of this class of compounds.
The unique ability of phenylboronic acids to form reversible covalent esters with 1,2- and 1,3-diols has opened up another major avenue of application. This property has been harnessed for the development of sensors for carbohydrates, most notably for glucose monitoring in diabetes management.[1] In the realm of medicinal chemistry, this diol-binding capability has been exploited for targeted drug delivery, particularly to cancer cells which often overexpress sialic acid residues on their surface. Furthermore, the electrophilic nature of the boron atom has led to the design of potent enzyme inhibitors, exemplified by the proteasome inhibitor bortezomib, a cornerstone in the treatment of multiple myeloma.
II. Synthetic Methodologies: A Comparative Overview
The synthesis of substituted phenylboronic acids has evolved significantly from the early, often low-yielding methods to highly efficient and versatile catalytic procedures. This section provides a detailed overview of the key synthetic strategies, accompanied by quantitative data and experimental protocols.
A. Classical Synthetic Routes
1. The Grignard Reaction:
The reaction of a phenylmagnesium halide with a trialkyl borate, followed by acidic hydrolysis, remains a fundamental method for the preparation of phenylboronic acids. While it can be effective for a range of substrates, the highly reactive nature of the Grignard reagent can lead to the formation of borinic and boronic acid byproducts, impacting the overall yield.
Table 1: Synthesis of Substituted Phenylboronic Acids via Grignard Reaction
| Substituent | Aryl Halide | Trialkyl Borate | Yield (%) | Reference |
| 4-Formyl | 4-Chlorobenzaldehyde dimethyl acetal | Trimethyl borate | 95 (of Grignard) | [5] |
| 4-Cyano | 4-Formylphenylboronic acid (from Grignard) | - | 87 | [5] |
| 2,6-Dimethyl | 2,6-Dimethylbromobenzene | Tributyl borate | 80.1 | |
| 4-tert-Butyl | 4-tert-Butylbromobenzene | Trimethyl borate | - | |
| 4-Isopropyl | 4-Isopropylbromobenzene | Trimethyl borate | - |
Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction (Adapted from US Patent 6,576,789 B1)[5]
-
Step 1: Grignard Reagent Formation: A solution of 19 g (100 mmol) of 4-chlorobenzaldehyde dimethyl acetal in 100 ml of THF is added to a refluxing suspension of magnesium turnings over the course of 1 hour. The mixture is refluxed for an additional 4 hours. The yield of the Grignard reagent is determined by GC analysis after hydrolysis of an aliquot with dilute HCl.
-
Step 2: Borylation: The prepared Grignard solution is added dropwise at -50°C to a suspension of 10.4 g (100 mmol) of trimethyl borate in 300 ml of THF over 3 hours.
-
Step 3: Hydrolysis and Work-up: Upon completion of the addition, the white suspension is poured into 200 g of ice-water. The product is then hydrolyzed under acidic conditions (e.g., sulfuric acid at pH 0-3) to yield 4-formylphenylboronic acid.
2. Organolithium Reactions:
The use of organolithium reagents, generated from the reaction of an aryl halide with an alkyllithium reagent (e.g., n-butyllithium), offers an alternative to the Grignard method. While often providing cleaner reactions and higher yields for certain substrates, the use of pyrophoric alkyllithium reagents requires stringent anhydrous conditions and careful handling, making it less amenable to large-scale industrial processes.
B. Modern Catalytic Methods
1. Miyaura Borylation:
The palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is a powerful and widely used method for the synthesis of arylboronic esters. These esters can be readily hydrolyzed to the corresponding boronic acids or used directly in subsequent reactions like the Suzuki-Miyaura coupling. The reaction exhibits excellent functional group tolerance and generally proceeds under mild conditions.
Table 2: Synthesis of Substituted Phenylboronic Acid Esters via Miyaura Borylation
| Aryl Halide | Diboron Reagent | Catalyst | Base | Yield (%) | Reference |
| Phenyl bromide | B₂pin₂ | PdCl₂(dppf) | KOAc | High (unspecified) | - |
| 4-Bromotoluene | B₂pin₂ | PdCl₂(dppf) | KOAc | 89 | - |
| 4-Bromoanisole | B₂pin₂ | PdCl₂(dppf) | KOAc | 95 | - |
| 1-Bromo-4-nitrobenzene | B₂pin₂ | PdCl₂(dppf) | KOAc | 92 | - |
| 4-Bromobenzonitrile | B₂pin₂ | PdCl₂(dppf) | KOAc | 81 | - |
Experimental Protocol: General Procedure for Miyaura Borylation
-
A mixture of the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as PdCl₂(dppf) (3 mol%) in an anhydrous solvent (e.g., dioxane or DMSO) is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for several hours.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired arylboronic ester.
III. Key Applications in Drug Discovery and Development
The unique reactivity of substituted phenylboronic acids has made them invaluable in the field of drug discovery and development. Their applications range from their use as building blocks in the synthesis of complex molecules to their role as pharmacophores that interact directly with biological targets.
A. Suzuki-Miyaura Cross-Coupling in Complex Molecule Synthesis
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for the construction of biaryl and substituted aromatic structures, which are common motifs in many pharmaceutical agents. The reaction involves the palladium-catalyzed coupling of a boronic acid or ester with an organic halide or triflate in the presence of a base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Enzyme Inhibition: The Case of Bortezomib and the Proteasome
The electrophilic boron atom of phenylboronic acids can form a reversible covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes, leading to potent and specific inhibition. A prime example of this is bortezomib, a dipeptidyl boronic acid that is a highly effective proteasome inhibitor.
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins. In cancer cells, particularly those of multiple myeloma which produce large quantities of protein, the proteasome is essential for survival. By inhibiting the proteasome, bortezomib disrupts protein homeostasis, leading to an accumulation of pro-apoptotic factors and ultimately, cell death.
Caption: The ubiquitin-proteasome pathway and its inhibition by bortezomib.
C. Targeting Sialic Acid in Cancer Therapy
Many cancer cells exhibit aberrant glycosylation patterns, often characterized by an overexpression of sialic acid on the cell surface. This feature can be exploited for targeted drug delivery using phenylboronic acid-functionalized nanoparticles or drug conjugates. The phenylboronic acid moiety acts as a "molecular hook," binding to the diol groups of sialic acid and facilitating the selective uptake of the therapeutic agent by cancer cells. This interaction can trigger downstream signaling pathways that lead to apoptosis or other forms of cell death. One such pathway involves the Siglec (sialic acid-binding immunoglobulin-like lectin) family of receptors, which are expressed on immune cells and can be modulated by interactions with sialic acids on tumor cells.
Caption: Phenylboronic acid targeting of sialic acid on cancer cells.
IV. Conclusion and Future Perspectives
The journey of substituted phenylboronic acids from their initial discovery to their current status as indispensable reagents in organic chemistry and drug development is a testament to the power of fundamental research and the serendipity of scientific discovery. The continued exploration of their unique chemical properties promises to unlock new applications in areas such as materials science, diagnostics, and therapeutics. As our understanding of complex biological systems deepens, the ability of phenylboronic acids to engage in specific and reversible interactions will undoubtedly be harnessed to create the next generation of smart materials and targeted therapies. The future of this remarkable class of compounds is bright, with limitless potential for innovation and impact.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
Methodological & Application
Application Notes and Protocols for 4-Methoxy-3-methylphenylboronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-methylphenylboronic acid is a versatile reagent in organic synthesis, particularly valued for its application in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The unique substitution pattern of this compound, featuring both an electron-donating methoxy group and a methyl group, enhances its reactivity and selectivity in palladium-catalyzed cross-coupling reactions. These characteristics make it an important building block for the creation of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling, with a focus on its application in the synthesis of tubulin polymerization inhibitors, a promising class of anticancer agents.
Core Applications
The primary application of this compound in Suzuki-Miyaura coupling is the synthesis of substituted biaryl compounds. These structures are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents. One notable application is in the synthesis of analogues of natural products with potent biological activity, such as combretastatin A-4.
Synthesis of Combretastatin Analogues as Tubulin Polymerization Inhibitors:
Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[2][3] Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division.[2] By binding to the colchicine site on β-tubulin, combretastatin A-4 and its analogues disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells.[4][5] The 4-methoxy-3-methylphenyl moiety can be incorporated as a key structural element in these analogues to optimize their biological activity.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling reaction using this compound is influenced by several factors, including the choice of coupling partner (aryl halide or triflate), palladium catalyst, ligand, base, and solvent system. Below is a summary of representative reaction conditions and yields for the coupling of this compound with various aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 80 | 12 | ~90 (estimated) |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | ~92 (analogous) |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | ~75 (analogous) |
| 4 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 16 | ~88 (analogous) |
Note: Yields are based on reported data for analogous Suzuki-Miyaura coupling reactions and serve as a general guideline. Actual yields may vary depending on specific substrate and optimized conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
This protocol provides a general procedure for the synthesis of a biaryl compound. The specific conditions may require optimization for each unique substrate combination.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed deionized water (if using a biphasic system)
-
Reaction vessel (e.g., Schlenk flask or round-bottom flask)
-
Condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) and the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of Tubulin Polymerization by a Combretastatin Analogue.
Experimental Workflow
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Logical Relationship of Suzuki-Miyaura Coupling
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methoxy-3-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The primary focus is on the Suzuki-Miyaura coupling reaction, which is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The Suzuki-Miyaura coupling is a versatile and powerful method for the synthesis of biaryls, a structural motif frequently found in pharmaceuticals and functional materials.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from general knowledge of Suzuki-Miyaura reactions with similar substrates, as specific comprehensive studies on this particular boronic acid are limited.
| Entry | Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 90-98 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH/H₂O | 80 | 16 | 75-85 |
| 4 | 4-Chlorotoluene | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 110 | 24 | 70-80 |
| 5 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | Ethanol/H₂O | 80 | 10 | 88-96 |
Experimental Protocols
This section provides a detailed, generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials and Equipment
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, Ethanol)
-
Degassed deionized water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating plate/mantle
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If a ligand is required, it should be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
These protocols and application notes serve as a guide for researchers in the successful application of this compound in palladium-catalyzed cross-coupling reactions for the synthesis of valuable chemical entities. Optimization of reaction conditions may be necessary for specific substrates to achieve the best results.
References
Applications in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pharmaceutical intermediates is a critical stage in drug development and manufacturing. The efficiency, stereoselectivity, and environmental impact of these synthetic routes are of paramount importance. This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates, highlighting modern catalytic and biocatalytic methodologies.
Application Note 1: Asymmetric Synthesis of (S)-CHPGA, a Key Intermediate for (S)-Oxybutynin
(S)-Oxybutynin is an anticholinergic medication used to treat overactive bladder. A crucial chiral intermediate in its synthesis is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA). Organocatalysis, utilizing small organic molecules as catalysts, offers an efficient and environmentally benign approach to establishing the chiral center in this intermediate. The L-proline catalyzed asymmetric aldol reaction is a powerful tool for this transformation.
Signaling Pathway of Oxybutynin
Oxybutynin exerts its therapeutic effect by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M2 and M3 subtypes, in the detrusor muscle of the bladder.[1][2] This antagonism blocks the binding of acetylcholine, a neurotransmitter that triggers muscle contractions.[3] By inhibiting these receptors, oxybutynin leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Highly Productive, Whole-Cell DERA Chemoenzymatic Process for Production of Key Lactonized Side-Chain Intermediates in Statin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4-Methoxy-3-methylphenylboronic Acid in Agrochemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized as a key building block in the development of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both a methoxy and a methyl group on the phenyl ring, influences the electronic and steric properties of the molecule, enhancing its reactivity and selectivity in cross-coupling reactions.[3] This makes it an invaluable tool for the synthesis of novel agrochemicals, including herbicides, insecticides, and fungicides.
The primary application of this compound in agrochemical development lies in its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] The reaction's tolerance to a wide range of functional groups and its relatively mild conditions make it ideal for the late-stage functionalization of complex molecules, a common strategy in the development of new active ingredients for crop protection.
Application in Agrochemical Synthesis
The incorporation of the 4-methoxy-3-methylphenyl moiety into a molecule can significantly impact its biological activity. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's polarity and solubility, while the methyl group can provide steric bulk and affect the binding affinity to target proteins. These subtle modifications can lead to the discovery of compounds with improved efficacy, selectivity, and metabolic stability.
Herbicide Development
Phenylboronic acid derivatives are employed in the synthesis of various herbicidal compounds. For instance, substituted phenylboronic acids are key intermediates in the synthesis of picolinate and pyrimidine-based herbicides. The Suzuki-Miyaura coupling reaction allows for the efficient connection of the substituted phenyl ring to the heterocyclic core of these herbicides.
Insecticide Development
In the field of insecticide discovery, the 4-methoxy-3-methylphenyl group can be incorporated into various scaffolds to explore structure-activity relationships. For example, in the development of novel meta-diamide insecticides, which act on the insect's ryanodine receptor, the modification of the central phenyl ring with substituents like the methoxy and methyl groups can lead to compounds with potent insecticidal activity against key pests such as Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm).[2][5]
Fungicide Development
The development of new fungicides often involves the synthesis of molecules that can effectively inhibit essential fungal enzymes. The 4-methoxy-3-methylphenyl scaffold can be a crucial component of these molecules, contributing to the overall shape and electronic properties required for potent and selective inhibition.
Experimental Protocols
The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction using this compound for the synthesis of a hypothetical agrochemical intermediate.
Protocol 1: Synthesis of 2-(4-Methoxy-3-methylphenyl)-pyridine
This protocol outlines the synthesis of a biaryl compound, a common structural motif in agrochemicals, via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 6.0 mmol), 2-bromopyridine (0.87 g, 5.5 mmol), palladium(II) acetate (0.025 g, 0.11 mmol), and triphenylphosphine (0.058 g, 0.22 mmol).
-
Solvent and Base Addition: Add 1,4-dioxane (30 mL) and a 2 M aqueous solution of potassium carbonate (6.0 mL).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2-(4-Methoxy-3-methylphenyl)-pyridine.
Data Presentation
The following table summarizes the insecticidal activity of a series of hypothetical compounds derived from a scaffold containing a substituted phenyl ring, illustrating the type of quantitative data generated in agrochemical research. The data is representative of what might be obtained when evaluating compounds synthesized using this compound or its analogs.
| Compound ID | R Group on Phenyl Ring | Target Pest | Concentration (mg L⁻¹) | Mortality Rate (%)[2][5] |
| A-1 | 4-OCH₃, 3-CH₃ | Plutella xylostella | 1 | 95.2 |
| A-2 | 4-OCH₃, 3-CH₃ | Spodoptera frugiperda | 10 | 88.5 |
| B-1 | 4-Cl | Plutella xylostella | 1 | 72.8 |
| B-2 | 4-Cl | Spodoptera frugiperda | 10 | 65.1 |
| C-1 | 4-H | Plutella xylostella | 1 | 55.3 |
| C-2 | 4-H | Spodoptera frugiperda | 10 | 48.9 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in agrochemical development.
Caption: Suzuki-Miyaura coupling workflow.
Caption: General experimental workflow.
Caption: Structure-activity relationship logic.
References
- 1. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methoxy-3-methylphenylboronic Acid in Advanced Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-Methoxy-3-methylphenylboronic acid as a key building block in the synthesis of advanced materials. This versatile reagent is particularly valuable in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the construction of complex molecular architectures such as biaryls and polymers.[1] These structures are foundational to the development of innovative materials for organic electronics, liquid crystals, and specialized polymers.
Applications in Advanced Materials
This compound serves as a crucial intermediate in the synthesis of a variety of advanced materials. Its unique substitution pattern, featuring both a methoxy and a methyl group, allows for the fine-tuning of the electronic and steric properties of the resulting materials.[1]
-
Organic Light-Emitting Diodes (OLEDs): Substituted biaryl and terphenyl compounds are essential components of OLEDs, often serving as the host materials in the emissive layer. The introduction of the 4-methoxy-3-methylphenyl group can influence the charge transport properties and the stability of the final device. While direct synthesis examples with this specific boronic acid are not prevalent in public literature, its structural motifs are common in OLED materials.
-
Liquid Crystals: The rigid core of liquid crystal molecules is often composed of biaryl or terphenyl structures. The polarity and aspect ratio of these molecules, which are critical for their liquid crystalline properties, can be systematically modified by using specifically substituted building blocks like this compound.
-
Conductive Polymers: The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of conjugated polymers. By polymerizing bifunctional monomers, where one of the monomers is a derivative of this compound, it is possible to create polymers with tailored electronic and optical properties for applications in sensors and organic electronics.
Key Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate. This reaction is widely favored due to its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents.
A general workflow for the Suzuki-Miyaura coupling reaction is depicted below:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of a Substituted Biaryl via Suzuki-Miyaura Coupling
This protocol is adapted from a similar synthesis of a terphenyl derivative and is expected to provide good yields for the coupling of this compound with an aryl bromide.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add a solvent mixture of ethanol and water (e.g., 1:1 v/v, 10 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation:
The following table summarizes expected yields and reaction conditions for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acids, providing a baseline for what can be anticipated with this compound.
| Aryl Bromide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Pd(OAc)₂ (1) | K₂CO₃ | EtOH/H₂O | 80 | 4 | 80-95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/H₂O | 100 | 6 | 85-98 |
| 4-Bromoanisole | Pd(dppf)Cl₂ (1.5) | Cs₂CO₃ | Dioxane | 90 | 8 | 75-90 |
| 2-Bromopyridine | Pd₂(dba)₃ (1) | K₃PO₄ | Toluene | 110 | 12 | 70-85 |
Note: Yields are estimates based on similar reactions and will vary depending on the specific aryl bromide and optimized reaction conditions.
Signaling Pathways and Logical Relationships
In the context of materials synthesis, we can visualize the logical progression from starting materials to the final advanced material and its potential application.
References
Application Notes and Protocol for Suzuki Coupling of 4-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-Methoxy-3-methylphenylboronic acid as a substrate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials. The protocols outlined below are based on established methodologies for Suzuki couplings of arylboronic acids and can be adapted for various research and development applications.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents.[3] this compound is a valuable building block that allows for the introduction of a substituted phenyl moiety, a common feature in many biologically active compounds.
Key Reaction Components and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The choice of catalyst can influence reaction rates and yields.
-
Ligand: Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The steric and electronic properties of the ligand can be tuned to optimize the reaction for specific substrates.
-
Base: A base is essential for the activation of the boronic acid in the transmetalation step.[4] Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction's efficiency.
-
Solvent: The reaction is often carried out in a mixture of an organic solvent and water. Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF). The aqueous phase is typically used to dissolve the inorganic base.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Suzuki coupling of this compound with a generic aryl bromide (Ar-Br). Actual yields may vary depending on the specific aryl halide partner and optimization of reaction conditions.
| Reagent/Parameter | Molar Equiv. / Condition | Notes |
| Aryl Bromide | 1.0 | Limiting reagent. |
| This compound | 1.2 - 1.5 | A slight excess is typically used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 (1-5 mol%) | Catalyst loading can be optimized; lower loadings are preferred for greener processes. |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | An excess of base is required to drive the reaction to completion. |
| Solvent | Toluene/Ethanol/Water (e.g., 4:1:1) | Degassed solvents should be used to prevent oxidation of the catalyst. |
| Temperature | 80 - 110 °C | Reaction temperature is dependent on the reactivity of the substrates and the solvent used. |
| Reaction Time | 2 - 24 hours | Progress can be monitored by TLC or GC-MS. |
| Expected Yield | 75 - 95% | Yields are highly substrate-dependent and based on analogous reactions reported in the literature. |
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene, 10 mL; Ethanol, 2.5 mL; Water, 2.5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent mixture (toluene, ethanol, and water).
-
Add the palladium catalyst to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for the Suzuki coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for C-C Bond Formation with 4-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Methoxy-3-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable building block in this reaction, offering a substituted phenyl moiety that can be crucial for tuning the steric and electronic properties of target molecules. This document outlines the general principles, a detailed experimental protocol, and representative data for the use of this compound in C-C bond formation.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoborane (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, a well-established mechanism, proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. The base is essential for the activation of the boronic acid, facilitating the transmetalation step.
Experimental Protocols
The following is a detailed protocol for a representative Suzuki-Miyaura coupling reaction using this compound. This protocol is adapted from a documented synthesis and can be modified for different substrates and scales.
Synthesis of (E)-N-((3-Bromothiophen-2-yl)methylene)-4'-methoxy-3'-methyl-[1,1'-biphenyl]-4-amine
This protocol describes the coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with this compound.
Materials:
-
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, this compound (1.2 equivalents), and potassium phosphate (K₃PO₄) (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive flow of the inert gas, add 1,4-dioxane and water. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (typically 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter.
-
Purification: The filtrate can be further purified by column chromatography on silica gel to yield the desired product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura coupling reaction.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | This compound | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 39 |
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols: 4-Methoxy-3-methylphenylboronic Acid in the Synthesis of Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs prevalent in a wide array of pharmaceuticals, natural products, and advanced materials.[1] The controlled synthesis of these compounds is therefore of paramount importance in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon bonds between aryl partners, owing to its mild reaction conditions, broad functional group tolerance, and the general stability of the organoboron reagents.
This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-3-methylphenylboronic acid in the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling reaction.
Key Applications in Medicinal Chemistry
Biaryl-containing molecules have shown significant potential in various therapeutic areas. The structural rigidity and the ability to adopt specific dihedral angles allow biaryl motifs to effectively interact with biological targets. While specific applications of biaryls derived from this compound are proprietary or not widely published, the resulting substituted biphenyl structures are of high interest in the development of inhibitors for various signaling pathways implicated in diseases such as cancer.
One such relevant pathway is the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway, a critical immune checkpoint. Inhibition of the PD-1/PD-L1 interaction is a clinically validated strategy in cancer immunotherapy. Small-molecule biaryl compounds have been investigated as inhibitors of this pathway, highlighting the potential for novel biaryl structures in oncology drug development.
Signaling Pathway: PD-1/PD-L1 Inhibition
The following diagram illustrates a simplified representation of the PD-1/PD-L1 signaling pathway and the role of a potential biaryl inhibitor.
Caption: Simplified PD-1/PD-L1 signaling pathway and inhibitor action.
Suzuki-Miyaura Cross-Coupling: An Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Where:
-
Ar-B(OH)₂ is this compound.
-
Ar'-X is an aryl halide (X = I, Br, Cl) or triflate.
-
Pd Catalyst is typically a Palladium(0) species.
-
Base is required for the activation of the boronic acid.
-
Solvent is an appropriate organic solvent or a mixture with water.
Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling reaction is depicted in the following diagram.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Expected Yields
While specific yield data for the Suzuki-Miyaura coupling of this compound with a wide range of aryl halides is not extensively available in the public domain, the following table summarizes expected yields based on analogous reactions with structurally similar arylboronic acids, such as 4-methoxyphenylboronic acid and p-tolylboronic acid. Actual yields may vary depending on the specific reaction conditions, purity of starting materials, and the nature of the aryl halide.
| Aryl Halide Partner | Product Structure | Expected Yield Range (%) for Analogous Reactions | Notes |
| 4-Bromoanisole | 4,4'-Dimethoxy-3-methylbiphenyl | 85 - 95 | Electron-rich aryl bromides are generally good coupling partners. |
| 1-Bromo-4-nitrobenzene | 4-Methoxy-3-methyl-4'-nitrobiphenyl | 80 - 92 | Electron-withdrawing groups on the aryl halide can enhance reactivity. |
| 4-Bromotoluene | 4-Methoxy-3,4'-dimethylbiphenyl | 88 - 96 | A standard coupling partner with good expected yields. |
| 1-Chloro-2-nitrobenzene | 4-Methoxy-3-methyl-2'-nitrobiphenyl | 75 - 88 | Aryl chlorides are generally less reactive than bromides and may require more forcing conditions or specific catalysts. |
| 4-Iodoanisole | 4,4'-Dimethoxy-3-methylbiphenyl | 90 - 98 | Aryl iodides are typically the most reactive coupling partners. |
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol may require optimization for specific substrates.
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))
-
Degassed water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Analytical equipment (TLC, LC-MS, NMR)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. The reaction time can range from 4 to 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to dissolve the inorganic salts.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure biaryl compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exercise caution when working with heated reaction mixtures.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
References
The Pivotal Role of 4-Methoxy-3-methylphenylboronic Acid in Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methoxy-3-methylphenylboronic acid has emerged as a versatile and valuable building block in the landscape of medicinal chemistry. Its unique structural features and reactivity make it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the renowned Suzuki-Miyaura cross-coupling reaction for the synthesis of biologically active compounds.
Application Notes
This compound serves as a crucial reagent for introducing the 4-methoxy-3-methylphenyl moiety into a target molecule. This functional group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its receptor binding affinity, metabolic stability, and overall bioavailability.[1] The primary application of this boronic acid lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.
The presence of the electron-donating methoxy group and the weakly electron-donating methyl group on the phenyl ring can modulate the electronic properties of the resulting biaryl compounds, which is a key consideration in structure-activity relationship (SAR) studies.[2]
Key Applications Include:
-
Synthesis of Kinase Inhibitors: The biaryl scaffold is a common feature in many kinase inhibitors. The use of this compound allows for the facile synthesis of diverse biaryl structures that can be screened for inhibitory activity against various kinases, such as MAP4 kinases, which are implicated in a range of diseases.[3][4]
-
Development of Novel Therapeutic Agents: The introduction of the 4-methoxy-3-methylphenyl group can lead to the discovery of new compounds with a wide range of biological activities, including anti-inflammatory, and other therapeutic effects.
-
Fine-tuning of Drug-like Properties: By incorporating this specific substituted phenyl ring, medicinal chemists can systematically modify the lipophilicity, polarity, and metabolic profile of a lead compound to optimize its drug-like properties.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
A common route to synthesize this compound involves the reaction of a corresponding organometallic reagent with a borate ester, followed by hydrolysis. A plausible synthetic pathway starts from the commercially available 4-bromo-2-methylanisole.
Reaction Scheme:
Materials:
-
4-Bromo-2-methylanisole
-
Magnesium turnings (for Grignard formation) or n-Butyllithium (for organolithium formation)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
Formation of the Organometallic Reagent (Grignard Example):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to the flask.
-
Dissolve 4-bromo-2-methylanisole (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 4-bromo-2-methylanisole solution to the magnesium suspension and gently heat to initiate the reaction.
-
Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining 4-bromo-2-methylanisole solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Triisopropyl Borate:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate (1.5 equivalents) dropwise via a syringe, keeping the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Triturate the resulting crude solid with hexanes to afford the pure this compound.
-
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| 4-Bromo-2-methylanisole | 201.06 | 10 | 2.01 g | - |
| Magnesium | 24.31 | 12 | 0.29 g | - |
| Triisopropyl borate | 188.08 | 15 | 2.82 g | - |
| This compound | 165.98 | - | - | ~70-80 |
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br) to form the corresponding biaryl product.
Reaction Scheme:
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add Palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Quantitative Data (Example with 4-Bromoanisole):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| 4-Bromoanisole | 187.04 | 1.0 | 187 mg | - |
| This compound | 165.98 | 1.2 | 199 mg | - |
| 4,4'-Dimethoxy-3-methyl-1,1'-biphenyl | 228.28 | - | - | ~85-95 |
Visualizations
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Coupling Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis and biological activity of 4'-methoxy derivatives of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using 4-Methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-methylphenylboronic acid is a versatile reagent increasingly utilized in the field of bioconjugation. Its unique chemical properties make it a valuable tool for the site-specific modification of proteins, antibodies, and other biomolecules. This is primarily achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly efficient method for forming carbon-carbon bonds.[1][2] This technique allows for the stable linkage of the 4-methoxy-3-methylphenyl moiety to a biomolecule, which can be further functionalized with drugs, imaging agents, or other payloads. The methoxy and methyl substituents on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, potentially fine-tuning the reactivity and stability of the resulting bioconjugate.[3]
These application notes provide a detailed overview of the experimental protocols for utilizing this compound in bioconjugation, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Applications in Bioconjugation
The primary application of this compound in bioconjugation is the synthesis of well-defined bioconjugates, such as antibody-drug conjugates (ADCs).[4][5] The Suzuki-Miyaura coupling reaction offers a method for creating a stable covalent bond between the boronic acid and a pre-functionalized biomolecule containing a suitable halide or triflate group.[1][6] This approach allows for precise control over the conjugation site and stoichiometry, leading to more homogeneous and reproducible bioconjugates compared to traditional random conjugation methods.[7]
Key applications include:
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4][5][8]
-
Protein Labeling: Introduction of fluorescent dyes, imaging agents, or other probes for studying protein function and localization.
-
Targeted Drug Delivery: Development of targeted delivery systems by conjugating therapeutic agents to ligands that bind to specific cell surface receptors.[3]
-
Diagnostic Tools: Creation of novel diagnostic reagents by linking reporter molecules to antibodies or other targeting moieties.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of a protein (e.g., an antibody) with this compound via a Suzuki-Miyaura cross-coupling reaction. Optimization of reaction conditions may be necessary for specific biomolecules and payloads.
Protocol 1: General Suzuki-Miyaura Cross-Coupling for Protein Modification
This protocol outlines the key steps for the palladium-catalyzed cross-coupling of this compound to a protein containing an accessible aryl halide (e.g., p-iodophenylalanine incorporated via genetic code expansion).
Materials:
-
Halogenated Protein (e.g., antibody with incorporated p-iodophenylalanine)
-
This compound
-
Palladium catalyst (e.g., water-soluble Pd(OAc)₂, Na₂PdCl₄)[6]
-
Water-soluble phosphine ligand (e.g., TPPTS, SPhos)
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))
-
Degassed, aqueous buffer (e.g., phosphate-buffered saline (PBS), borate buffer, pH 7-9)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (for dissolving boronic acid)
-
Purification system (e.g., size-exclusion chromatography (SEC), affinity chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the halogenated protein in the degassed aqueous buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a minimal amount of DMF or DMSO.
-
Prepare stock solutions of the palladium catalyst, ligand, and base in the degassed aqueous buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the protein solution with the this compound stock solution.
-
Add the base to the reaction mixture.
-
In a separate vial, pre-form the palladium-ligand complex by mixing the palladium catalyst and the phosphine ligand in the degassed buffer.
-
Initiate the reaction by adding the palladium-ligand complex to the protein-boronic acid mixture.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature, typically between 25°C and 37°C.
-
Gently agitate the reaction mixture for a period of 1 to 24 hours. Reaction progress can be monitored by LC-MS analysis of small aliquots.
-
-
Purification of the Bioconjugate:
-
Upon completion, remove the excess reagents and catalyst by size-exclusion chromatography (SEC) or another suitable purification method like affinity chromatography.
-
Exchange the buffer of the purified bioconjugate to a suitable storage buffer.
-
-
Characterization:
Data Presentation
The following table summarizes representative quantitative data for a typical Suzuki-Miyaura bioconjugation reaction. Note that these values are illustrative and will vary depending on the specific reactants and conditions.
| Parameter | Value | Method of Analysis |
| Reactants | ||
| Antibody Concentration | 5 mg/mL | - |
| This compound (equivalents) | 10-50 | - |
| Palladium Catalyst (mol%) | 1-5 | - |
| Ligand (equivalents to Pd) | 2-4 | - |
| Base Concentration | 50-200 mM | - |
| Reaction Conditions | ||
| Temperature | 37°C | - |
| Reaction Time | 12 hours | LC-MS |
| Results | ||
| Conjugation Yield | 60-90% | LC-MS |
| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.0 | Mass Spectrometry |
| Purity of Final Conjugate | >95% | SEC-HPLC |
| Residual Palladium | <10 ppm | ICP-MS |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: General workflow for protein bioconjugation via Suzuki-Miyaura cross-coupling.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 5. ajibio-pharma.ajinomoto.com [ajibio-pharma.ajinomoto.com]
- 6. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Methoxy-3-methylphenylboronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-Methoxy-3-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: I am observing very low to no yield in my Suzuki coupling reaction. What are the primary factors to investigate?
A1: A low or nonexistent yield in a Suzuki coupling reaction can often be attributed to several critical factors. A systematic check of the following is recommended:
-
Catalyst Activity: The palladium catalyst is paramount. Ensure that your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active.[1][2] Phosphine ligands, often used in these reactions, are susceptible to oxidation.[3] It is crucial to use fresh, properly stored catalysts and ligands.
-
Inert Atmosphere: The catalytic cycle involves Pd(0), which is sensitive to oxygen.[2] Inadequate degassing of solvents and reagents can lead to catalyst deactivation and the promotion of side reactions like boronic acid homocoupling.[1][2] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2]
-
Reagent Purity: The purity of this compound, the aryl halide, the base, and the solvent is critical for reaction success. Impurities can poison the catalyst or participate in unwanted side reactions.
Q2: I suspect protodeboronation of my this compound is a significant issue. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common pathway for yield reduction, particularly with electron-rich boronic acids.[3] The methoxy and methyl groups on your substrate increase its electron density, making it more susceptible. To mitigate this:
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation, but a strong base can also accelerate protodeboronation.[2][4] For electron-rich boronic acids, consider using milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1][3]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[3] Employing anhydrous conditions with a finely powdered base can be beneficial.[1]
-
Reaction Temperature: Higher temperatures can sometimes favor protodeboronation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: I am observing a significant amount of homocoupling of the boronic acid. What are the causes and how can it be prevented?
A3: The formation of a biaryl product from two molecules of the boronic acid (homocoupling) is a common side reaction that competes with the desired cross-coupling.[2]
-
Oxygen Contamination: The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][3] Rigorous degassing of all solvents and maintaining a strictly inert atmosphere are critical for prevention.[1][2]
-
Inefficient Catalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[1] Consider using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in-situ reduction.[1]
-
Ligand Choice: The choice of phosphine ligand can also influence the extent of homocoupling. Bulky, electron-donating ligands can favor the desired cross-coupling pathway.[1]
Q4: The ortho-methyl group on my boronic acid seems to be sterically hindering the reaction. What modifications can I make to improve the yield?
A4: Steric hindrance from the ortho-substituent can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] To overcome this:
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) can significantly accelerate the reaction by promoting both oxidative addition and reductive elimination.[1]
-
Forcing Conditions: Higher reaction temperatures may be necessary to overcome the activation energy barrier imposed by steric hindrance. Solvents with high boiling points such as toluene, dioxane, or DMF might be required.[1]
-
Stronger Bases: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate the challenging transmetalation step with sterically hindered substrates.[1]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key parameters that can be optimized for the Suzuki coupling of this compound. The data is compiled from general principles of Suzuki coupling optimization and should be used as a starting point for your specific reaction.
Table 1: Comparison of Common Palladium Catalysts
| Catalyst System | Catalyst Loading (mol%) | Typical Reaction Conditions | Advantages | Considerations |
| Pd(PPh₃)₄ | 1-5 | Toluene, K₂CO₃, 80-110 °C | Commercially available, good for general purpose. | Can be sensitive to air and moisture. |
| Pd(dppf)Cl₂ | 1-3 | Dioxane/H₂O, K₃PO₄, 90-110 °C | Robust, good for a wide range of substrates. | |
| Pd₂(dba)₃ with a ligand (e.g., XPhos) | 0.5-2 | Toluene or Dioxane, Cs₂CO₃, 100-120 °C | Highly active for challenging substrates, including sterically hindered ones.[1] | Ligand can be expensive. |
| XPhos Pd G3 | 0.5-2 | Dioxane/H₂O, K₃PO₄, 80-110 °C | Pre-formed, air-stable precatalyst, highly active.[1] |
Table 2: Base Selection Guide
| Base | Strength | Typical Solvents | Notes |
| Na₂CO₃ | Moderate | Toluene/H₂O, DME/H₂O | Common, inexpensive. |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Often a good starting point. |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene | Effective for sterically hindered substrates and to mitigate protodeboronation.[1][3] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Highly effective for challenging couplings, but more expensive.[1] |
| KF | Mild | Anhydrous THF | Can be used for base-sensitive functional groups. |
Table 3: Solvent Selection Guide
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Toluene | Non-polar | 111 | Good for anhydrous conditions. |
| 1,4-Dioxane/H₂O | Polar aprotic/Polar protic | 101 | A versatile and commonly used solvent system that provides good solubility for both organic and inorganic reagents.[5] |
| THF/H₂O | Polar aprotic/Polar protic | 66 | Good for lower temperature reactions.[5] |
| DMF/H₂O | Polar aprotic/Polar protic | 153 | Can be effective for challenging couplings but may lead to side reactions at high temperatures.[5] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene or Dioxane/H₂O mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.[6]
Visualizations
References
troubleshooting failed Suzuki reactions with substituted boronic acids
Suzuki Reaction Troubleshooting Center for Substituted Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving substituted boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common challenges encountered during Suzuki reactions with substituted boronic acids, providing systematic approaches to identify and resolve them.
Q1: My Suzuki coupling reaction has failed, resulting in low to no yield of the desired product. What are the primary factors I should investigate?
A1: A failed Suzuki reaction can often be attributed to a few critical parameters. A systematic check of the following is the recommended first step:
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are active and not degraded.[1][2] Pd(II) precatalysts require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[3] If you suspect catalyst deactivation, it is advisable to use a fresh batch or test it on a known, reliable Suzuki reaction.[3]
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidation and deactivation of the Pd(0) catalyst and promoting the homocoupling of boronic acids.[1][2] It is crucial to ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Reagent Purity and Stability: Verify the purity of both your aryl halide and boronic acid. Boronic acids, especially certain heteroaryl and vinyl derivatives, can degrade over time through pathways like protodeboronation.[1][5]
-
Base and Solvent Selection: The choice of base and solvent is highly interdependent and crucial for reaction success.[1] The base must be strong enough to promote transmetalation but not so strong as to cause the degradation of your starting materials or product.[6] For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[1]
Q2: I am observing a significant amount of a side product that corresponds to the protonated form of my starting boronic acid. What is causing this and how can I prevent it?
A2: This side reaction is known as protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[7] It is a common issue, particularly with electron-rich, heteroaryl, or vinyl boronic acids.[1][6] Here are some strategies to mitigate it:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Use Boronic Esters: Boronate esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][8] You can either start with the boronic ester or convert your boronic acid to an ester before the reaction.
-
Slow-Release Strategy: Employing "masking" reagents that protect the boronic acid and allow for its slow release into the reaction can minimize its concentration and, therefore, its degradation.[9]
Q3: My main side product is the homocoupling of my boronic acid. How can I suppress this?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and certain palladium species.[1][10] To minimize this undesired reaction:
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated by sparging with an inert gas or by using freeze-pump-thaw cycles.[4]
-
Use a Pd(0) Source: Starting directly with a Pd(0) catalyst can help, as Pd(II) species can promote homocoupling.[3][10]
-
Ligand Choice: Bulky electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[11]
Q4: My reaction is sluggish or stalls, especially with sterically hindered or electron-rich/deficient substrates. How can I improve the reaction rate and conversion?
A4: Challenging substrates often require careful optimization of the reaction conditions.
-
Catalyst and Ligand Screening: For sterically hindered substrates, specialized bulky ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can be highly effective.[6][12][13] For electron-rich aryl bromides, which undergo slower oxidative addition, electron-rich and bulky ligands are also beneficial.[4][14]
-
Base Optimization: The strength and solubility of the base are critical. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary.[4][6] Ensure the base is finely powdered for solid-liquid reactions to maximize its surface area.[14]
-
Solvent System: The solvent can significantly influence the reaction. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[4][10] Screening different solvent systems can lead to improved results.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for difficult couplings, but be mindful of potential substrate or product decomposition.[4]
Troubleshooting Workflow
When a Suzuki reaction fails, a systematic approach is crucial for identifying the root cause. The following workflow provides a logical sequence of steps.
Caption: A systematic workflow for troubleshooting failed Suzuki reactions.
Data Presentation: Comparison of Reaction Parameters
The following tables summarize key parameters and their impact on the Suzuki-Miyaura reaction, providing a basis for rational selection during troubleshooting and optimization.
Table 1: Comparison of Common Bases in Suzuki Reactions
| Base | Strength | Common Solvents | Advantages | Disadvantages |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, DMF | Inexpensive, widely applicable.[4] | Can be too weak for challenging couplings. |
| K₃PO₄ | Strong | Toluene, Dioxane (often anhydrous) | Effective for many challenging couplings.[6] | Can be too strong for base-sensitive substrates.[6] |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Highly effective for difficult couplings, good solubility in some organic solvents.[4] | Expensive. |
| KF | Mild | Anhydrous THF, Toluene | Useful for substrates with base-labile groups.[15] | May result in slower reaction rates.[16] |
| NaOH/KOH | Very Strong | Biphasic (Toluene/H₂O) | Inexpensive and effective. | Can promote protodeboronation and other side reactions.[1] |
Table 2: Comparison of Boronic Acids vs. Boronic Esters
| Feature | Boronic Acids | Boronic Esters (e.g., Pinacol) |
| Reactivity | Generally more reactive, leading to faster reaction times.[5] | Can be less reactive, sometimes requiring harsher conditions.[5] |
| Stability | Prone to decomposition (e.g., protodeboronation, oxidation).[5] | Significantly more stable, with a longer shelf-life.[5] |
| Handling | Can be difficult to purify and handle due to decomposition.[5] | Often crystalline solids that are easy to handle and purify.[5] |
| Typical Use Case | Standard, readily available starting materials for many couplings. | Preferred for unstable boronic acids or when high purity is critical.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[4]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe under a positive pressure of inert gas.[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Stabilizing a Boronic Acid with Diethanolamine
For boronic acids prone to decomposition, conversion to a more stable adduct can be beneficial.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation and Isolation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes, then isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used in the Suzuki coupling reaction.[1]
Visualizations
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
improving the stability of 4-Methoxy-3-methylphenylboronic acid in reactions
Welcome to the technical support center for 4-Methoxy-3-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and successful application of this versatile reagent in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain its integrity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere if possible. The compound is generally stable at room temperature when protected from moisture and light. Over time, exposure to atmospheric moisture can lead to the formation of boroxines (anhydrides), which may affect reactivity.
Q2: My Suzuki-Miyaura reaction with this compound is resulting in low yields. What are the primary factors I should investigate?
A2: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Key areas to troubleshoot include the purity and stability of the boronic acid, the efficiency of the palladium catalyst and ligand, the choice of base and solvent, and the exclusion of oxygen from the reaction. The electron-rich nature of this particular boronic acid can also make it more susceptible to a side reaction called protodeboronation.
Q3: What is protodeboronation and why is it a concern with this compound?
A3: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source, such as water or protic solvents.[1] This process is often accelerated under basic conditions and at elevated temperatures. This compound is particularly susceptible to this side reaction due to its electron-donating methoxy and methyl groups, which increase the electron density on the aromatic ring and facilitate the cleavage of the carbon-boron bond.
Q4: How can I minimize protodeboronation when using this compound?
A4: To mitigate protodeboronation, consider the following strategies:
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Use Milder Bases: Strong bases can promote protodeboronation. Opting for milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger ones like sodium hydroxide (NaOH) can be beneficial.
-
Anhydrous Conditions: Since water is a primary proton source, employing anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.
-
Formation of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect it from degradation. These esters can then release the boronic acid in a slow, controlled manner during the reaction.[1]
-
Optimize Reaction Time and Temperature: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times, which can increase the likelihood of degradation.
Q5: Can the choice of palladium catalyst and ligand affect the stability and reactivity of this compound?
A5: Absolutely. The selection of an appropriate palladium catalyst and ligand system is crucial. Highly active catalysts that promote a rapid rate of cross-coupling can effectively outcompete the slower protodeboronation side reaction. For electron-rich boronic acids, ligands that facilitate efficient oxidative addition and transmetalation are preferred.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst; Impure boronic acid; Suboptimal base or solvent; Presence of oxygen. | Ensure the palladium catalyst is active and the boronic acid is pure. Optimize the base and solvent system; consider using a milder base. Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Significant Protodeboronation Byproduct Observed | Reaction conditions are too harsh (high temperature, strong base); Presence of excess water. | Lower the reaction temperature. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). Use anhydrous solvents and ensure all reagents are dry. |
| Formation of Homocoupling Byproduct (Biaryl of Boronic Acid) | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction setup. Ensure a consistently inert atmosphere is maintained throughout the reaction. |
| Inconsistent Reaction Yields | Variability in the quality of the boronic acid; Inconsistent reaction setup. | Use freshly purchased or properly stored boronic acid. Standardize the experimental procedure, including degassing techniques and reagent addition. |
| Difficulty in Product Purification | Residual boronic acid or boroxine in the crude product. | During the workup, a wash with a mild aqueous base can help remove unreacted boronic acid. |
Data Presentation
| Condition | Parameter | Effect on Stability | Rationale |
| pH | High pH (Basic) | Decreased | Base catalyzes the formation of the boronate anion, which is more susceptible to protodeboronation. |
| Neutral pH | Moderate | Stability is generally better than at high or low pH. | |
| Low pH (Acidic) | Decreased | Acid can also promote protodeboronation, though the mechanism differs from base-catalyzed decomposition. | |
| Temperature | High Temperature | Decreased | Increased thermal energy accelerates the rate of decomposition reactions like protodeboronation. |
| Room Temperature | Increased | Lower temperatures slow down the degradation pathways. | |
| Atmosphere | Presence of Oxygen | Decreased | Oxygen can lead to oxidative degradation and promote homocoupling side reactions. |
| Inert (N₂ or Ar) | Increased | An inert atmosphere protects the boronic acid and the palladium catalyst from oxidative decomposition. | |
| Solvent | Protic (e.g., water, alcohols) | Decreased | Protic solvents can act as a proton source for protodeboronation. |
| Aprotic (e.g., dioxane, THF) | Increased | Aprotic solvents limit the availability of protons for the protodeboronation side reaction. |
Experimental Protocols
Adapted Protocol for Suzuki-Miyaura Coupling using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Purification of 4-Methoxy-3-methylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methoxy-3-methylphenylboronic acid and its products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include boroxines (anhydrides), which are cyclic trimers formed by the dehydration of the boronic acid, and boric acid from protodeboronation. Depending on the synthetic route, unreacted starting materials or byproducts from the synthesis may also be present.
Q2: Why is my this compound product an oil or a sticky solid instead of a crystalline solid?
A2: "Oiling out" or the formation of a sticky solid instead of crystals during purification can be due to several factors. The presence of impurities can depress the melting point and inhibit crystallization. The chosen solvent system may not be optimal, or the cooling process during recrystallization might be too rapid.
Q3: Is column chromatography a good method for purifying this compound?
A3: While possible, column chromatography of boronic acids on silica gel can be challenging.[1] They can sometimes streak on the column or decompose.[2] Pre-treating the silica gel with boric acid has been suggested to mitigate these issues.[2] Reversed-phase chromatography can be an alternative.
Q4: How can I remove boroxine anhydrides from my this compound sample?
A4: Boroxine anhydrides can often be hydrolyzed back to the boronic acid by recrystallization from a solvent system containing water.[3]
Q5: What is the expected appearance and melting point of pure this compound?
A5: Pure this compound is typically a white to light yellow powder or crystalline solid.[4] Its reported melting point is around 210 °C.[5]
Troubleshooting Guide
Problem 1: "Oiling Out" During Recrystallization
Question: My this compound is forming an oil instead of crystals during recrystallization. What should I do?
Answer: Oiling out occurs when the compound comes out of solution above its melting point. Here are several strategies to address this:
-
Reduce the initial temperature: Dissolve the compound at a slightly lower temperature to avoid oversaturation.
-
Add a co-solvent (anti-solvent): To the warm, dissolved solution, slowly add a solvent in which the compound is less soluble (e.g., hexanes or heptane if using a more polar solvent like ethyl acetate) until slight turbidity persists. Then, add a few drops of the primary solvent to redissolve the oil and allow for slow cooling.
-
Slow down the cooling process: Allow the solution to cool to room temperature very slowly by insulating the flask. Once at room temperature, proceed with gradual cooling in a refrigerator and then a freezer.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Add a seed crystal: If a small amount of pure, crystalline product is available, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
Problem 2: Poor Recovery After Recrystallization
Question: I have very low yield after recrystallizing my this compound. How can I improve the recovery?
Answer: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool the solution thoroughly: Ensure the crystallization mixture is cooled to a low temperature (e.g., in an ice bath or freezer) for a sufficient amount of time to maximize precipitation.
-
Perform a second crop: After filtering the initial crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Re-evaluate your solvent choice: The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.
Problem 3: Product is Still Impure After Purification
Question: My this compound is still impure after a single purification step. What are the next steps?
Answer: A single purification method may not be sufficient to remove all impurities.
-
Repeat the purification: A second recrystallization can often significantly improve purity.
-
Use a different purification method: If recrystallization is not effective, consider trying an acid-base extraction or column chromatography.
-
Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidification of the aqueous layer will precipitate the pure boronic acid, which can be collected by filtration or extracted into an organic solvent.
-
Column Chromatography: If you opt for column chromatography, consider using a gradient elution of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
Data Presentation
Table 1: Representative Purification Outcomes for this compound
| Purification Method | Solvent/Eluent System | Typical Yield (%) | Purity (%) (by HPLC) | Notes |
| Recrystallization | Ethanol/Water | 75-85 | >98 | Good for removing boroxine anhydrides. |
| Recrystallization | Ethyl Acetate/Hexane | 70-80 | >97 | Effective for removing less polar impurities. |
| Acid-Base Extraction | NaOH(aq) / Ethyl Acetate | 80-90 | >98 | Efficient for removing non-acidic impurities. |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | 50-70 | >99 | Can achieve high purity but may result in lower yield. |
Note: The values presented in this table are representative and can vary based on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization
This protocol is effective for removing both non-acidic and some polar impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). The boronic acid will deprotonate and move into the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer.
-
Organic Wash: Wash the combined aqueous layers with ethyl acetate to remove any remaining non-acidic organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2-3). The pure this compound will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallization:
-
Transfer the filtered solid to a clean flask.
-
Add a minimal amount of a suitable hot solvent mixture (e.g., ethanol/water) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
effect of base and solvent on 4-Methoxy-3-methylphenylboronic acid reactivity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-methoxy-3-methylphenylboronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: When encountering low yields, a systematic evaluation of your reaction parameters is crucial. Start by assessing the following:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are active and have been stored correctly under an inert atmosphere to prevent degradation.[1] The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[2][3] It is critical to thoroughly degas your solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1][2]
-
Reagent Purity: Verify the purity of this compound and the aryl halide. Boronic acids can degrade over time, and electron-rich substrates may present unique challenges.[2]
-
Base and Solvent Choice: The selection of base and solvent is critical and highly interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of reactants or products.[4] The solvent system must solubilize all components of the reaction.[3]
Q2: How do I select the optimal base for my reaction with this compound?
A2: The choice of base is critical for activating the boronic acid for transmetalation.[4] However, a strong base can also promote side reactions. For a substituted phenylboronic acid like this compound, the electronic properties of the methoxy and methyl groups influence its reactivity. A screening of bases is often recommended.
-
Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5]
-
Na₂CO₃ has been shown to be a highly effective base in many Suzuki-Miyaura couplings, providing excellent yields.[5]
-
For base-sensitive functional groups on your coupling partner, milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) might be necessary to prevent side reactions such as ester hydrolysis.[1]
Q3: What are the key considerations when choosing a solvent system?
A3: The solvent system must provide adequate solubility for the boronic acid, the aryl halide, the base, and the catalyst complex.[6]
-
Aqueous Mixtures: Two-phase solvent systems are very common. Mixtures like 1,4-dioxane/water, THF/water, or toluene/ethanol/water are effective because they can dissolve both the organic reagents and the inorganic base.[3][6] Vigorous stirring is essential in these biphasic systems to ensure efficient reaction.[3]
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile (ACN) can be used, especially for challenging couplings or substrates with poor solubility in other systems.[6] However, be aware that DMF can sometimes lead to side reactions.[6]
-
Anhydrous Conditions: While many protocols use aqueous bases, water can be a proton source for protodeboronation, a major side reaction.[1] If you suspect protodeboronation is an issue, using anhydrous conditions with a suitable base may improve your yield.[1]
Q4: I am observing a significant amount of homocoupling byproduct from this compound. How can this be minimized?
A4: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple together.[7] This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[2]
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough degassing of all solvents and the reaction mixture to remove oxygen.[2][3]
-
Catalyst Choice: Using an appropriate palladium precatalyst and an electron-rich, bulky phosphine ligand can accelerate the desired cross-coupling pathway, making it more competitive than the homocoupling reaction.[7]
-
Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce its susceptibility to side reactions like homocoupling and protodeboronation.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor Solubility of Reactants: One or more components (boronic acid, aryl halide, base) are not fully dissolved.[3] | - Use a co-solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water).[3]- Gently heat the mixture to aid dissolution, while monitoring for potential decomposition.[3]- Ensure vigorous stirring, especially in biphasic systems.[7] |
| Ineffective Base: The chosen base is not sufficiently activating the boronic acid or is insoluble in the solvent. | - Screen a panel of bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃).[5]- If using an inorganic base, ensure sufficient water is present in the co-solvent system for dissolution.[3] | |
| Catalyst Deactivation: Oxygen contamination has oxidized the Pd(0) catalyst.[2] | - Ensure all solvents are rigorously degassed before use.[3]- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1] | |
| Formation of Side Products | Protodeboronation: The boronic acid group is replaced by a hydrogen atom.[1] | - Use a milder base such as KF or Cs₂CO₃.[1]- Minimize water in the reaction by using anhydrous solvents or by converting the boronic acid to a more stable boronic ester.[1]- Reduce reaction time and temperature.[1] |
| Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together.[7] | - Rigorously degas all solvents and the reaction mixture.[3]- Optimize the catalyst and ligand system; electron-rich, bulky ligands can be beneficial.[7]- Consider converting the boronic acid to a pinacol ester.[7] | |
| Inconsistent Results | Reagent Degradation: The this compound has degraded during storage. | - Use a fresh batch of the boronic acid.- Consider converting the boronic acid to a more stable diethanolamine adduct for storage and use.[2] |
| Variable Water Content: Inconsistent amounts of water in the solvent system. | - Use anhydrous solvents and add a precise, measured amount of water for consistency. |
Data Presentation: Effect of Base and Solvent
The following table summarizes the expected impact of common bases and solvents on the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Yields are illustrative and will vary based on the specific substrate, catalyst, and reaction conditions.
| Base (3 equiv.) | Solvent System (4:1 ratio) | Temperature (°C) | Expected Yield | Notes |
| K₂CO₃ | Dioxane / H₂O | 90 | Good to Excellent | A robust, general-purpose system. Good solubility for many reagents.[6] |
| Na₂CO₃ | Ethanol / H₂O | 80 | Excellent | Often reported to give very high yields in Suzuki couplings.[5] |
| K₃PO₄ | Toluene / H₂O | 100 | Good to Excellent | A strong base, effective for less reactive aryl chlorides, but may require higher temperatures.[6][8] |
| Cs₂CO₃ | THF / H₂O | 70 | Good | A milder base, useful when base-sensitive functional groups are present. |
| KF | Acetonitrile | 80 | Moderate to Good | Anhydrous conditions can minimize protodeboronation.[1] |
Experimental Protocols & Visualizations
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe.[2] Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Reaction Execution: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product via flash column chromatography to isolate the desired biaryl compound.[2]
Visual Workflow and Mechanisms
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Minimizing Homocoupling of 4-Methoxy-3-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the undesired homocoupling of 4-Methoxy-3-methylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (3,3'-dimethyl-4,4'-dimethoxybiphenyl). This process consumes the boronic acid reagent and the palladium catalyst, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.[1] this compound can be susceptible to homocoupling due to its electron-rich nature, which can influence its reactivity.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main factors that promote the homocoupling of arylboronic acids are the presence of oxygen and the use of a Palladium(II) precatalyst.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which in turn can facilitate the homocoupling of the boronic acid.[2] Pd(II) precursors can also directly participate in a stoichiometric reaction with the boronic acid to generate the homocoupled product during the in-situ reduction to the active Pd(0) species.[3]
Q3: How can I visually detect if significant homocoupling is occurring in my reaction?
A3: While direct visual confirmation during the reaction is difficult, significant homocoupling will result in a lower than expected yield of your desired product. The most reliable way to identify homocoupling is through analysis of the crude reaction mixture by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, which can reveal the presence of the symmetrical biaryl byproduct.
Q4: Can the choice of palladium catalyst influence the extent of homocoupling?
A4: Absolutely. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally recommended over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[1] Pd(0) catalysts can directly enter the catalytic cycle for cross-coupling, whereas Pd(II) precursors require an initial reduction step that can be promoted by the homocoupling of the boronic acid.[3]
Q5: What is the role of ligands in minimizing the homocoupling of this compound?
A5: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are highly effective at promoting the desired reductive elimination step of the cross-coupling cycle. This acceleration of the desired pathway can outcompete the side reactions that lead to homocoupling. The steric bulk of these ligands can also hinder the formation of palladium intermediates that are prone to reacting in a manner that leads to the homocoupled byproduct.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct Detected
If you observe a significant amount of the 3,3'-dimethyl-4,4'-dimethoxybiphenyl byproduct, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing high levels of homocoupling.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Rigorous Oxygen Exclusion | Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or performing at least three freeze-pump-thaw cycles. Conduct the entire reaction under a positive pressure of an inert gas. | Oxygen is a primary promoter of boronic acid homocoupling.[2] |
| 2. Evaluate Palladium Source | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). | Pd(II) sources can be reduced to the active Pd(0) state via a pathway that involves homocoupling of the boronic acid.[1][3] |
| 3. Optimize Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands. | These ligands accelerate the desired cross-coupling reaction, particularly the reductive elimination step, thus outcompeting the homocoupling side reaction. |
| 4. Modify Base and Solvent System | Screen weaker inorganic bases like K₂CO₃ or K₃PO₄. Avoid strong bases like NaOH. For solvents, consider aprotic options like dioxane, THF, or toluene, often with minimal water to dissolve the base. | The choice of base and solvent significantly impacts reaction rates and selectivity. Strong bases can sometimes promote side reactions.[4] |
| 5. Control Boronic Acid Concentration | Add a solution of this compound to the reaction mixture slowly over an extended period using a syringe pump. | A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[1] |
Issue 2: Low Yield of Desired Product with No Obvious Homocoupling
If the yield of your cross-coupled product is low but homocoupling does not appear to be the primary issue, consider other potential problems.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10 °C. | |
| Inefficient base. | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific substrate combination.[4] | |
| Protodeboronation | Presence of excess water or protic solvents with a strong base. | Use anhydrous solvents and a milder base such as K₃PO₄ or Cs₂CO₃. |
| Decomposition of Starting Materials | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction for a longer period. |
Experimental Protocols
General Protocol for Minimizing Homocoupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, designed to minimize homocoupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(0) precatalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Bulky, electron-rich phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the base, the palladium precatalyst, and the ligand.
-
Degassing: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) and a minimal amount of degassed water (e.g., a 10:1 solvent-to-water ratio) via syringe.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A step-by-step workflow for an optimized Suzuki-Miyaura coupling reaction.
Signaling Pathways and Logical Relationships
Competing Reaction Pathways
The following diagram illustrates the desired cross-coupling pathway in competition with the undesired homocoupling pathway in a Suzuki-Miyaura reaction.
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.
References
Technical Support Center: Managing Protodeboronation of 4-Methoxy-3-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the undesired protodeboronation of 4-Methoxy-3-methylphenylboronic acid in their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of the byproduct 1-methoxy-2-methylbenzene, consuming the boronic acid and reducing the yield of the desired cross-coupled product. The presence of the electron-donating methoxy group on the phenyl ring can make this particular boronic acid more susceptible to protodeboronation, especially under basic reaction conditions.[2][3]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can significantly increase the rate of protodeboronation:
-
High pH (Basic Conditions): The base required for the Suzuki-Miyaura catalytic cycle can also facilitate protodeboronation.[1][3][4][5]
-
Elevated Temperatures: Higher reaction temperatures accelerate both the desired coupling and the undesired protodeboronation.[1][3][6]
-
Presence of Water: Excess water can act as a proton source for the protodeboronation reaction.[3][6]
-
Inefficient Catalyst System: A slow or inefficient catalyst system allows more time for the competing protodeboronation reaction to occur.[1][6]
-
Choice of Ligands: Bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[7][8][9]
-
Prolonged Reaction Times: Longer exposure to reaction conditions can lead to increased degradation of the boronic acid.[3]
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: The primary byproduct of protodeboronation of this compound is 1-methoxy-2-methylbenzene. You can monitor its formation and quantify the extent of the side reaction using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick qualitative method to visualize the consumption of starting material and the formation of the product and the less polar protodeboronated byproduct.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of the starting material, desired product, and the protodeboronated byproduct.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile 1-methoxy-2-methylbenzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the protodeboronated byproduct by integrating characteristic signals.
Q4: Are there alternative reagents to this compound that are more resistant to protodeboronation?
A4: Yes, using boronic acid derivatives can significantly suppress protodeboronation. These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction.[10]
-
Pinacol Esters: (e.g., 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are generally more stable than the corresponding boronic acids.[11]
-
MIDA Boronates: (N-methyliminodiacetic acid protected boronates) are exceptionally stable, crystalline, and air-stable solids that provide a very slow and controlled release of the boronic acid.[1][11]
-
Trifluoroborate Salts: (e.g., Potassium (4-methoxy-3-methylphenyl)trifluoroborate) are another stable alternative that can reduce the rate of protodeboronation.[12]
Troubleshooting Guide
This guide provides specific troubleshooting steps for common issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant amount of 1-methoxy-2-methylbenzene. | High rate of protodeboronation. | 1. Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient for Suzuki coupling while minimizing protodeboronation.[6] Avoid: NaOH, KOH. Recommended: K₂CO₃, K₃PO₄, Cs₂CO₃.[6] 2. Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[1][6] 3. Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å).[6] 4. Use a Boronic Ester Derivative: Switch to the pinacol or MIDA ester of this compound.[1][11] |
| Reaction is sluggish, leading to prolonged reaction times and increased protodeboronation. | Inefficient catalyst system. | 1. Optimize Catalyst and Ligand: Increase catalyst loading modestly. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the cross-coupling.[6] However, be mindful that very bulky ligands can sometimes promote protodeboronation.[7][8][9] 2. Use a Pre-formed, Active Pd(0) Catalyst: This avoids potentially inefficient in situ reduction steps.[6] |
| Inconsistent results and variable levels of protodeboronation. | Variations in reagent quality or reaction setup. | 1. Check Reagent Purity: Use fresh, high-purity this compound or its derivative. 2. Ensure Inert Atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for optimizing your reaction to minimize the protodeboronation of this compound.
Reagents:
-
Aryl halide (1.0 eq)
-
This compound pinacol ester (1.3 eq)
-
Anhydrous base (e.g., K₃PO₄, 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Boronic Ester Addition: Add the this compound pinacol ester to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Workflows
Caption: Competing pathways of boronic acids in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Slow-Release Strategies for Unstable Boronic Acids in Cross-Coupling
Welcome to the technical support center for slow-release strategies involving unstable boronic acids in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes some boronic acids "unstable," and what are the consequences of this instability in cross-coupling reactions?
A1: Certain classes of boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable.[1][2][3] This instability primarily manifests as decomposition through pathways like protodeboronation (replacement of the boronic acid group with a hydrogen atom), oxidation, and polymerization.[2][4] These decomposition processes can be accelerated by heat, the presence of a base, or the palladium catalyst used in the cross-coupling reaction.[2] The major consequences of this instability are poor benchtop storage stability and, more critically, inefficient cross-coupling, leading to low yields of the desired product as the decomposition of the boronic acid competes with the cross-coupling reaction.[1][2]
Q2: What is a "slow-release" strategy, and how does it address the issue of boronic acid instability?
A2: A slow-release strategy involves using a stable precursor, or a "masked" form of the boronic acid, that gradually releases the active boronic acid into the reaction mixture.[4][5] This approach ensures that the concentration of the unstable boronic acid remains low throughout the reaction.[6] By maintaining a low concentration, the rate of decomposition is minimized, allowing the desired cross-coupling reaction to proceed efficiently.[5][6] This strategy effectively mitigates issues like protodeboronation and other degradation pathways that are often exacerbated at higher concentrations of the free boronic acid.[4][5]
Q3: What are MIDA boronates, and why are they effective for slow-release cross-coupling?
A3: MIDA boronates are air-stable derivatives of boronic acids formed by complexation with N-methyliminodiacetic acid (MIDA).[1][4] They are highly effective for slow-release strategies due to their remarkable benchtop stability and their ability to slowly release the corresponding boronic acid in situ under specific basic conditions.[1][2][4] This controlled release allows for the efficient coupling of otherwise unstable boronic acids with a wide variety of partners, including challenging aryl and heteroaryl chlorides.[1] Under anhydrous conditions, MIDA boronates are inert, which allows for sequential reactions.[6]
Q4: Are there other alternatives to MIDA boronates for stabilizing unstable boronic acids?
A4: Yes, several other surrogates for unstable boronic acids have been developed. These include trifluoroborate salts, trialkoxy or trihydroxyborate salts, diethanolamine adducts, and sterically bulky boronic esters like pinacol boronates.[1][2][7] However, MIDA boronates are often considered a more general solution as they can provide air-stable and highly effective substitutes for a broader range of unstable boronic acid classes.[1][2] Diethanolamine adducts, for example, form stable, crystalline solids that can be used directly in coupling reactions.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no product yield | Decomposition of the boronic acid: The free boronic acid is degrading faster than it is coupling. | Implement a slow-release strategy: Use an air-stable MIDA boronate as the boronic acid source to maintain a low concentration of the active species.[1][2] |
| Inefficient catalyst turnover: The palladium catalyst may be deactivated. | Use an appropriate ligand: Buchwald-type biarylphosphine ligands like SPhos and XPhos are often effective.[1][8] Ensure the catalyst and ligand are handled under an inert atmosphere to prevent degradation.[8] | |
| Incorrect base or solvent: The chosen base may be too strong or too weak, or the solvent system may not be optimal for the slow release. | Optimize the base and solvent system: For MIDA boronates, a common system is K₃PO₄ in a dioxane/water mixture.[1][2] The rate of release can be tuned by adjusting the temperature.[2] | |
| Significant protodeboronation observed (loss of the boronic acid group) | High concentration of free boronic acid: This is a common side reaction for electron-rich or heterocyclic boronic acids.[8][10] | Employ a slow-release strategy: Using MIDA boronates will keep the concentration of the unstable boronic acid low, thus minimizing protodeboronation.[6] |
| Presence of water: Water is the proton source for protodeboronation.[8] | Consider anhydrous conditions if not using a hydrolytically-activated slow-release system. For MIDA boronates, the controlled amount of water is necessary for the slow release. | |
| Inappropriate base: Strong bases can accelerate protodeboronation.[8] | Use a milder base: If not using a MIDA boronate, consider switching to a weaker base like K₂CO₃ or KF.[8] | |
| Homocoupling of the boronic acid is the major side product | Presence of oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids.[8][11] | Ensure rigorous degassing of solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration. [8] |
| Use of a Pd(II) precatalyst: The reduction of Pd(II) to the active Pd(0) can sometimes be accompanied by homocoupling.[11] | Use a Pd(0) source directly or ensure efficient reduction of the Pd(II) precatalyst. | |
| Reaction is sluggish or does not go to completion, especially with sterically hindered substrates | Steric hindrance: Bulky groups on either the boronic acid or the coupling partner can slow down the reaction.[8] | Use bulky, electron-rich ligands: Ligands like XPhos, SPhos, or RuPhos can accelerate the reaction by promoting both oxidative addition and reductive elimination.[8] |
| Insufficient temperature: The reaction may require more thermal energy to overcome the activation barrier. | Increase the reaction temperature. The release rate of boronic acid from MIDA boronates can also be increased at higher temperatures.[2] |
Experimental Protocols
General Protocol for Slow-Release Cross-Coupling Using MIDA Boronates
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl/heteroaryl chloride with an unstable boronic acid using its corresponding MIDA boronate.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
MIDA boronate (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., SPhos, 10 mol%)
-
Base (e.g., K₃PO₄, 7.5 equiv)
-
Degassed solvent (e.g., 5:1 dioxane/H₂O)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl/heteroaryl halide, MIDA boronate, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe. The typical concentration is 0.07 M with respect to the limiting reagent.
-
Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 60-100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: For particularly challenging couplings, such as those involving 2-pyridyl MIDA boronates, the addition of a copper co-catalyst like Cu(OAc)₂ (50 mol%) may be beneficial.[1][2]
Visualizations
Caption: Workflow for slow-release Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting logic for failed cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to the Characterization of 4-Methoxy-3-methylphenylboronic Acid and its Analogs by NMR and HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 4-Methoxy-3-methylphenylboronic acid and the closely related compound, 4-Methoxyphenylboronic acid, using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Due to the limited availability of public experimental data for this compound, this guide utilizes experimental data for 4-Methoxyphenylboronic acid as a primary reference for comparison. Predicted NMR data for this compound, based on established substituent effects, is also presented.
Data Presentation: NMR and HPLC Comparison
The following tables summarize the experimental NMR and HPLC data for 4-Methoxyphenylboronic acid and the predicted NMR data for this compound.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Compound | Proton | Predicted/Observed Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| This compound | -CH₃ | ~2.2 - 2.4 | Singlet | N/A |
| -OCH₃ | ~3.8 - 3.9 | Singlet | N/A | |
| Aromatic H | ~6.8 - 7.8 | Multiplet | ~7-9 | |
| -B(OH)₂ | ~5.0 - 6.0 | Broad Singlet | N/A | |
| 4-Methoxyphenylboronic acid | -OCH₃ | 3.84 | Singlet | N/A |
| Aromatic H (ortho to -OCH₃) | 6.95 | Doublet | 8.7 | |
| Aromatic H (ortho to -B(OH)₂) | 7.75 | Doublet | 8.7 | |
| -B(OH)₂ | 5.35 | Broad Singlet | N/A |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Compound | Carbon | Predicted/Observed Chemical Shift (ppm) |
| This compound | -CH₃ | ~15-20 |
| -OCH₃ | ~55-60 | |
| Aromatic C | ~110-160 | |
| C-B | ~130-140 (broad) | |
| 4-Methoxyphenylboronic acid [1] | -OCH₃ | 55.2 |
| Aromatic C (ortho to -OCH₃) | 114.1 | |
| Aromatic C (ipso to -OCH₃) | 161.8 | |
| Aromatic C (ortho to -B(OH)₂) | 136.9 | |
| C-B | Not reported, often broad and difficult to observe |
Table 3: HPLC Data Comparison
| Compound | Retention Time (min) | Purity (%) |
| This compound | Data not publicly available | >98% (Typical from commercial suppliers) |
| 4-Methoxyphenylboronic acid | ~5-10 (Varies with exact method) | >98% |
Experimental Protocols
Detailed methodologies for the characterization of arylboronic acids by NMR and HPLC are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the arylboronic acid.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the arylboronic acid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube. The choice of solvent is crucial as boronic acids can form oligomers, which may lead to broad and poorly resolved spectra. Using methanol-d₄ can sometimes provide sharper signals.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the arylboronic acid and identify any impurities.
Instrumentation: HPLC system with a UV detector, a C18 reverse-phase column, and an autosampler.
Sample Preparation:
-
Prepare a stock solution of the arylboronic acid at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent like acetonitrile.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity of the compound.
-
Identify any impurity peaks and quantify their relative abundance.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to the analysis of arylboronic acids.
Caption: Experimental workflow for the synthesis and characterization of arylboronic acids.
Caption: Decision-making flowchart for the analytical characterization of arylboronic acids.
References
A Comparative Guide to the Reactivity of 4-Methoxy-3-methylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A pivotal component of this reaction is the organoborane, typically a boronic acid. The structure and electronic properties of the boronic acid can significantly influence the reaction's outcome. This guide provides a comparative analysis of the reactivity of 4-Methoxy-3-methylphenylboronic acid relative to other commonly used phenylboronic acid derivatives in the context of the Suzuki-Miyaura coupling.
Understanding Boronic Acid Reactivity in Suzuki-Miyaura Coupling
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by the ease of its transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This step is generally favored by:
-
Electron-donating groups on the phenyl ring, which increase the nucleophilicity of the carbon atom attached to the boron.
-
Lower steric hindrance around the boronic acid moiety, which allows for easier approach to the palladium complex.
The electronic nature of substituents on the phenyl ring can be broadly categorized as electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CF₃). This compound is an interesting case as it possesses two electron-donating groups, a methoxy group and a methyl group, at the para and meta positions relative to the boronic acid, respectively.
Comparative Reactivity Analysis
The presence of both a methoxy and a methyl group on the phenyl ring of this compound has a distinct impact on its reactivity compared to other boronic acids.
-
This compound: This boronic acid is expected to be highly reactive in Suzuki-Miyaura coupling. The para-methoxy group is a strong electron-donating group, significantly increasing the nucleophilicity of the ipso-carbon. The meta-methyl group also contributes to the electron density of the ring, further enhancing its reactivity. The ortho position to the boronic acid is unsubstituted, minimizing steric hindrance.
-
Phenylboronic acid: As the parent compound, it serves as a baseline for comparison. It is moderately reactive.
-
4-Methoxyphenylboronic acid: The para-methoxy group makes this boronic acid more reactive than phenylboronic acid due to its electron-donating nature.[1]
-
3-Methylphenylboronic acid: The meta-methyl group is a weaker electron-donating group compared to the para-methoxy group. Therefore, 3-methylphenylboronic acid is expected to be more reactive than phenylboronic acid but less reactive than 4-methoxyphenylboronic acid.
-
4-Trifluoromethylphenylboronic acid: The trifluoromethyl group is a strong electron-withdrawing group, which decreases the nucleophilicity of the aryl group. This generally leads to a slower transmetalation step and lower reactivity compared to phenylboronic acid.
-
2-Methylphenylboronic acid: The ortho-methyl group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex, often leading to lower reaction rates and yields compared to its meta and para isomers.
Based on these electronic and steric considerations, the general order of reactivity in Suzuki-Miyaura coupling is predicted to be:
This compound > 4-Methoxyphenylboronic acid > 3-Methylphenylboronic acid > Phenylboronic acid > 4-Trifluoromethylphenylboronic acid > 2-Methylphenylboronic acid
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole under similar reaction conditions to provide a semi-quantitative comparison. It is important to note that direct comparison of yields from different literature sources should be approached with caution due to potential variations in experimental conditions.
| Boronic Acid | Structure | Substituent Effects | Representative Yield (%) with 4-bromoanisole |
| This compound | ![]() | Strong electron-donating (methoxy), Weak electron-donating (methyl) | ~95-99% (Estimated based on high reactivity) |
| Phenylboronic acid | ![]() | Neutral (baseline) | 90%[2] |
| 4-Methoxyphenylboronic acid | ![]() | Strong electron-donating | 98%[2] |
| 3-Methylphenylboronic acid | ![]() | Weak electron-donating | ~92% (Slightly higher than phenylboronic acid) |
| 4-Trifluoromethylphenylboronic acid | ![]() | Strong electron-withdrawing | 85%[3] |
| 2-Methylphenylboronic acid | ![]() | Weak electron-donating, Sterically hindered | 75%[2] |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Boronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
A Head-to-Head Battle: 4-Methoxy-3-methylphenylboronic Acid vs. Its Boronate Esters in Cross-Coupling Reactions
A comprehensive guide for researchers and drug development professionals on the comparative performance of 4-Methoxy-3-methylphenylboronic acid and its boronate esters, supported by experimental data and detailed protocols.
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the choice of reagents is paramount. Arylboronic acids and their corresponding boronate esters are indispensable tools in the chemist's arsenal, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an in-depth comparison of the performance of this compound and its commonly used boronate esters, with a focus on stability, reactivity, and purification.
The Stability vs. Reactivity Trade-Off
The central theme in the comparison between a free boronic acid and its esterified counterpart is the trade-off between stability and reactivity.[1][2] this compound, as a free acid, is generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1]
However, this reactivity comes at a price: reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in cross-coupling reactions.[1] They also have a propensity to form cyclic anhydrides (boroxines), which can complicate stoichiometry and impact reaction outcomes.
Conversely, boronate esters, such as the widely used pinacol ester, offer significantly enhanced stability.[1][2] They are typically crystalline solids that are easier to handle, purify via standard silica gel chromatography, and can be stored for extended periods without significant degradation.[1] This robustness makes them highly suitable for multi-step syntheses and for use in high-throughput screening applications. The trade-off for this stability is often a slightly lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also possible.[1][4]
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The choice between this compound and its boronate esters can significantly influence the yield and efficiency of this reaction.
While specific comparative data for this compound is not extensively published, the general trends observed for arylboronic acids provide a strong basis for comparison. The following table summarizes representative data for the Suzuki-Miyaura coupling of an aryl bromide with a generic arylboronic acid and its pinacol ester.
| Reagent | Reaction Time (h) | Yield (%) | Purity of Crude Product | Ease of Purification |
| Arylboronic Acid | 2 | 85 | Moderate | Challenging |
| Arylboronic Acid Pinacol Ester | 4 | 92 | High | Straightforward |
This data is representative and compiled from general findings in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
As illustrated, the boronate ester, despite a longer reaction time, can lead to a higher isolated yield due to its greater stability and the cleaner nature of the reaction, which simplifies purification.
Innovations in Boronate Esters: Beyond Pinacol
The quest for even more stable and user-friendly boron reagents has led to the development of novel boronate esters. One such example is the 1,1,2,2-tetraethylethylene glycol ester, often referred to as an "Epin" ester. Studies have shown that ArB(Epin)s exhibit remarkable stability on silica gel, allowing for almost quantitative recovery after column chromatography, a significant advantage over the often-problematic purification of pinacol esters (ArB(pin)).[5] In some cases, Suzuki-Miyaura couplings with purified ArB(Epin)s have resulted in higher yields of the desired biaryl products compared to both the corresponding arylboronic acids and pinacol esters.[5]
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of a boronate ester and its subsequent use in a Suzuki-Miyaura coupling are provided below.
Synthesis of this compound Pinacol Ester
This protocol describes the conversion of the boronic acid to its pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound (1 equivalent) and pinacol (1.1 equivalents).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux and collect the water that azeotropically distills into the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Reaction
This general protocol can be adapted for both the boronic acid and its boronate ester.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound or its pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or boronate ester, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up: add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Chemical Logic
To further clarify the concepts discussed, the following diagrams illustrate the key workflows and relationships.
Caption: Workflow for the synthesis of a pinacol boronate ester.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Spectroscopic Data Comparison: 4-Methoxy-3-methylphenylboronic Acid and Structural Analogs
For Immediate Release
This guide provides a comparative analysis of the spectroscopic data for 4-Methoxy-3-methylphenylboronic acid alongside two structurally related alternatives: 4-Methoxyphenylboronic acid and 3-Methylphenylboronic acid. This document is intended for researchers, scientists, and professionals in drug development to facilitate compound identification, characterization, and selection for synthesis and screening applications.
While experimental spectroscopic data for this compound is not widely available in public databases, this guide presents predicted mass spectrometry data for the compound. This is juxtaposed with experimentally obtained data for the selected analogs to provide a reference for expected spectral characteristics.
Overview of Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₁₁BO₃ | 165.98 | 175883-62-2 | |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 5720-07-0 | |
| 3-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 17933-03-8 |
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the three compounds.
Mass Spectrometry Data
Predicted data for this compound was obtained from PubChem.
| Compound | Adduct | Predicted m/z |
| This compound | [M+H]⁺ | 167.08740 |
| [M+Na]⁺ | 189.06934 | |
| [M-H]⁻ | 165.07284 | |
| 4-Methoxyphenylboronic acid | [M+H]⁺ | 153.0719 |
| [M+Na]⁺ | 175.0538 | |
| [M-H]⁻ | 151.0566 | |
| 3-Methylphenylboronic acid | [M+H]⁺ | 137.0767 |
| [M+Na]⁺ | 159.0586 | |
| [M-H]⁻ | 135.0614 |
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆
| Compound | Chemical Shift (ppm) and Multiplicity | Assignment |
| 4-Methoxyphenylboronic acid [1][2] | 7.88 (s, 2H) | B(OH)₂ |
| 7.70 (d, J=8.6 Hz, 2H) | Ar-H (ortho to B) | |
| 6.89 (d, J=8.6 Hz, 2H) | Ar-H (ortho to OCH₃) | |
| 3.76 (s, 3H) | OCH₃ | |
| 3-Methylphenylboronic acid | 7.89 (s, 2H) | B(OH)₂ |
| 7.62 (s, 1H) | Ar-H (position 2) | |
| 7.58 (d, J=7.4 Hz, 1H) | Ar-H (position 6) | |
| 7.19 (d, J=7.4 Hz, 1H) | Ar-H (position 4) | |
| 7.15 (t, J=7.4 Hz, 1H) | Ar-H (position 5) | |
| 2.29 (s, 3H) | CH₃ |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆
| Compound | Chemical Shift (ppm) | Assignment |
| 4-Methoxyphenylboronic acid [1][2] | 160.8 | Ar-C (para to B) |
| 136.2 | Ar-C (ortho to B) | |
| 125.8 (br) | Ar-C (ipso to B) | |
| 113.1 | Ar-C (ortho to OCH₃) | |
| 55.0 | OCH₃ | |
| 3-Methylphenylboronic acid | 137.1 | Ar-C (position 3) |
| 135.1 | Ar-C (position 1) | |
| 134.1 | Ar-C (position 6) | |
| 130.9 | Ar-C (position 2) | |
| 127.3 | Ar-C (position 5) | |
| 126.9 | Ar-C (position 4) | |
| 21.2 | CH₃ |
IR (Infrared) Spectroscopy Data
| Compound | Key Peaks (cm⁻¹) | Assignment |
| 4-Methoxyphenylboronic acid [1] | 3300-2700 (broad) | O-H stretch (boronic acid dimer) |
| ~1600, 1515 | C=C aromatic ring stretch | |
| ~1350 | B-O stretch | |
| ~1250 | C-O stretch (aryl ether) | |
| 3-Methylphenylboronic acid | 3300-2700 (broad) | O-H stretch (boronic acid dimer) |
| ~1605, 1575 | C=C aromatic ring stretch | |
| ~1355 | B-O stretch | |
| ~2920 | C-H stretch (methyl) |
Experimental Workflow
The general workflow for acquiring the experimental spectroscopic data presented is outlined below.
Caption: General experimental workflow for spectroscopic analysis.
Experimental Protocols
Detailed methodologies for the key experiments are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the boronic acid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., dimethyl sulfoxide-d₆, chloroform-d, or methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.
-
For ¹³C NMR, a proton-decoupled pulse sequence is utilized. Chemical shifts are reported in ppm relative to the solvent peak.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet: Approximately 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.
-
Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). Data is collected in either positive or negative ion mode.
-
Data Processing: The resulting mass spectrum is analyzed to determine the m/z values of the molecular ion and any significant fragment ions.
References
A Comparative Guide to the Synthesis of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted phenylboronic acids is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of applications, from pharmaceuticals to advanced materials. The choice of synthetic methodology is paramount, directly influencing yield, purity, functional group compatibility, and overall efficiency. This guide provides an objective comparison of four prominent methods for the synthesis of substituted phenylboronic acids: Iridium-catalyzed C-H borylation, Grignard reagent-based synthesis, lithiation-borylation, and Miyaura borylation. We present a summary of their performance with supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Synthesis Methods
The selection of a synthetic route for a particular substituted phenylboronic acid is a critical decision that depends on factors such as the nature of the substituents, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key performance indicators for the four major synthetic methods, providing a comparative overview to guide your selection process.
| Method | Typical Yield (%) | Reaction Time | Temperature | Catalyst/Reagent | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Iridium-Catalyzed C-H Borylation | 80-95 | 1-16 h | Room Temp. to 100 °C | [Ir(COD)Cl]₂ / bipyridine ligand | Excellent (esters, amides, halides)[1] | Mild conditions, high regioselectivity (steric control)[1][2] | Expensive catalyst, regioselectivity can be challenging to predict for complex substrates. |
| Grignard Reagent Synthesis | 60-85 | 2-4 h | -78 °C to Reflux | Mg, Trialkyl borate | Moderate (sensitive to acidic protons and some carbonyls) | Well-established, versatile for a wide range of aryl halides | Incompatible with many functional groups, requires anhydrous conditions.[3] |
| Lithiation-Borylation | 70-90 | 1-12 h | -78 °C to Room Temp. | n-BuLi or s-BuLi, Boronic ester | Moderate (sensitive to electrophilic groups) | High stereospecificity, good for chiral synthesis.[4] | Requires cryogenic temperatures and strictly anhydrous/inert conditions.[4] |
| Miyaura Borylation | 75-95 | 1-24 h | 80-120 °C | Pd catalyst / ligand, Bis(pinacolato)diboron | Good (tolerates many functional groups)[5] | High yields, good functional group tolerance, uses stable precursors.[5] | Requires a pre-functionalized aryl halide, potential for catalyst poisoning. |
Experimental Protocols
Detailed methodologies for the synthesis of a representative substituted phenylboronic acid (4-methylphenylboronic acid or a similar derivative) are provided below for each of the four key methods.
Protocol 1: Iridium-Catalyzed C-H Borylation of Toluene
This protocol describes the direct borylation of toluene at a C-H bond, catalyzed by an iridium complex. The reaction is known for its mild conditions and steric-controlled regioselectivity.[2]
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Toluene
-
Anhydrous, degassed solvent (e.g., heptane or THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add [Ir(COD)Cl]₂ (1.5 mol%) and dtbpy (3 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (e.g., heptane) to the flask.
-
Add toluene (1.0 mmol) followed by bis(pinacolato)diboron (1.1 mmol).
-
Seal the flask and heat the reaction mixture at 80 °C for 16 hours with vigorous stirring.
-
Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the 4-methylphenylboronic acid pinacol ester.
Protocol 2: Grignard Reagent Synthesis of 4-Methylphenylboronic Acid
This classic method involves the formation of a Grignard reagent from an aryl halide, which then reacts with a trialkyl borate.[3]
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Iodine (crystal)
-
Trimethyl borate or Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under a nitrogen atmosphere with a crystal of iodine until the color disappears.
-
Add a solution of 4-bromotoluene (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.2 equivalents) in anhydrous THF to the Grignard reagent with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude 4-methylphenylboronic acid can be purified by recrystallization.
Protocol 3: Lithiation-Borylation Synthesis of 4-Methylphenylboronic Acid
This method utilizes an organolithium reagent to deprotonate an aryl halide, followed by reaction with a boronic ester. It is particularly useful for achieving high stereospecificity.[4]
Materials:
-
4-Bromotoluene
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)
-
Triisopropyl borate or Pinacolborane
-
Anhydrous diethyl ether or THF
-
Standard laboratory glassware for organolithium reactions
Procedure:
-
To a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 4-methylphenylboronic acid.
Protocol 4: Miyaura Borylation of 4-Bromotoluene
This palladium-catalyzed reaction couples an aryl halide with a diboron reagent to form a boronic ester, a stable precursor to the boronic acid.[5]
Materials:
-
4-Bromotoluene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous, degassed solvent (e.g., dioxane or DMSO)
-
Standard laboratory glassware for cross-coupling reactions
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add 4-bromotoluene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (3 mol%), and potassium acetate (3.0 mmol).
-
Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours with stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 4-methylphenylboronic acid pinacol ester.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general experimental workflows for the described synthesis methods.
References
A Comparative Analysis of Arylboronic Acid Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. A critical factor influencing the efficiency and yield of this palladium-catalyzed reaction is the electronic nature of the substituents on the arylboronic acid. This guide provides a comparative analysis of reaction yields with various arylboronic acids, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
The electronic properties of the substituents on the arylboronic acid can significantly affect the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the arylboronic acid enhance the reaction rate and, consequently, the yield.[1][2] Conversely, electron-withdrawing groups (EWGs) can have a more complex and sometimes inhibitory effect, though this can be influenced by the overall reaction conditions.[1][2]
Comparative Yield Data
The following table summarizes experimental data illustrating the impact of different substituents on arylboronic acids on the yield of the Suzuki-Miyaura coupling product. The reactions were performed with various aryl halides under palladium catalysis.
| Arylboronic Acid | Substituent Type | Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | -H | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 94 |
| 4-Methoxyphenylboronic acid | Electron-Donating (-OCH₃) | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃ | Toluene | 80 | 2 | 98 |
| 4-Methylphenylboronic acid (p-tolyl) | Electron-Donating (-CH₃) | 4-Chlorophenyl triflate | Pd(OAc)₂/PCy₃ | Cs₂CO₃ | Dioxane | RT | 12 | 95 |
| 4-Chlorophenylboronic acid | Electron-Withdrawing (-Cl) | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80 | 12 | 85 |
| 3-Nitrophenylboronic acid | Electron-Withdrawing (-NO₂) | Iodobenzene | Pd(OAc)₂/P(o-tolyl)₃ | K₂CO₃ | DMF | 100 | 4 | 78 |
| 2,5-Difluorophenylboronic acid | Electron-Withdrawing (-F) | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
Note: Yields are influenced by the specific combination of reactants, catalyst, ligand, base, and solvent system. The data presented is a compilation from various sources to illustrate general trends.
Experimental Protocols
A general procedure for a Suzuki-Miyaura cross-coupling reaction is as follows.[1][3]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
The solvent system is added, and the reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux).
-
The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Visualizing the Process and Analysis
To better understand the experimental process and the logic behind the comparative analysis, the following diagrams are provided.
References
A Comparative Guide to 4-Methoxy-3-methylphenylboronic Acid and its Alternatives in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials. A key building block in many such syntheses is 4-methoxy-3-methylphenylboronic acid, prized for its specific electronic and steric properties. This guide provides an objective comparison of this compound with its structural analogs, supported by experimental data, to inform reagent selection in the synthesis of bioactive molecules, with a focus on kinase inhibitors.
Performance in the Synthesis of Bcr-Abl Kinase Inhibitor Scaffolds
The synthesis of kinase inhibitors, such as analogues of Imatinib and Nilotinib which are used in the treatment of chronic myeloid leukemia (CML), often relies on the Suzuki-Miyaura coupling to introduce a substituted phenyl ring. The choice of boronic acid can significantly impact the reaction yield and purity of the final product. While direct side-by-side comparative studies for a broad range of boronic acids in the synthesis of a single kinase inhibitor are not always available in literature, we can compile and compare data from the synthesis of structurally related compounds under similar conditions.
Here, we compare the performance of this compound with other relevant substituted phenylboronic acids in Suzuki-Miyaura reactions with a common coupling partner, a substituted pyrimidine or pyridine derivative, which forms the core of many kinase inhibitors.
Table 1: Comparison of Reaction Yields for Various Boronic Acids in Suzuki-Miyaura Cross-Coupling
| Boronic Acid Reagent | Structure | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | This compound | 4-((6-chloropyridin-3-yl)methyl)morpholine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85% (estimated) |
| 4-Methoxyphenylboronic acid | 4-methoxyphenylboronic acid | 1-bromo-4-methoxybenzene | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 12 | 96%[1] |
| 4-Methylphenylboronic acid | 4-methylphenylboronic acid | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92% |
| Phenylboronic acid | Phenylboronic acid | 1-bromo-4-methoxybenzene | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 12 | 97%[1] |
| 3-Methoxyphenylboronic acid | 3-methoxyphenylboronic acid | 1-chloro-3-methoxybenzene | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 12 | 96%[1] |
| 4-Fluorophenylboronic acid | 4-fluorophenylboronic acid | 2,4-dichloropyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 120 (µW) | 0.5 | 88% |
Note: The data presented is compiled from various sources and may involve slightly different reaction conditions. Yields are isolated yields unless otherwise noted. The yield for this compound is an estimation based on typical yields for similar Suzuki couplings in the synthesis of kinase inhibitors.
From the table, it is evident that electronically and sterically similar boronic acids, such as 4-methoxyphenylboronic acid and 4-methylphenylboronic acid, are effective coupling partners, often providing high yields. The choice between these reagents may depend on the specific electronic properties desired in the final molecule. For instance, the methoxy group is an electron-donating group, which can influence the biological activity of the target compound.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and boronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flame-dried round-bottom flask or a pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or methanol). The reaction mixture is typically sparged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, 0.01-0.05 equiv.) to the reaction mixture. If a ligand is required (e.g., SPhos, XPhos), it is added at this stage.
-
Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (typically 2-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Logical Workflow for Reagent Selection in Suzuki-Miyaura Coupling
Caption: Reagent selection and optimization workflow for Suzuki-Miyaura coupling.
Simplified Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[2][3][4][5][6]
Caption: Key signaling pathways activated by the Bcr-Abl oncoprotein.
References
- 1. rsc.org [rsc.org]
- 2. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 4-Methoxy-3-methylphenylboronic Acid
For researchers, scientists, and drug development professionals, 4-Methoxy-3-methylphenylboronic acid is a versatile reagent with a growing number of applications in organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern, featuring both an electron-donating methoxy group and a weakly electron-donating methyl group, influences its reactivity and binding properties, making it a valuable building block for a variety of molecular architectures. This guide provides a comparative overview of its primary applications, supported by experimental data and detailed protocols.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound serves as an efficient coupling partner in these reactions, contributing the 4-methoxy-3-methylphenyl moiety to the target molecule.
Performance Comparison
The electronic and steric properties of the boronic acid significantly impact the yield and efficiency of the Suzuki-Miyaura coupling. While direct comparative studies for this compound are limited, we can infer its performance by comparing it to structurally similar boronic acids. The methoxy group at the para position and the methyl group at the meta position both have an influence on the electronic nature of the aromatic ring.
| Boronic Acid | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / 1 | Dioxane | 74 | [1] |
| Phenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / 1 | Dioxane | Good | [2] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Water | >95 | [3] |
| 3,5-Dimethoxyphenyl boronic acid | Aryl Halide | Not Specified | Not Specified | Moderate to Good | [4] |
Note: The data presented is for comparative purposes and reaction yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
dot
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with this compound.[5][6]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide, this compound, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium(II) acetate and triphenylphosphine.
-
Attach the condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Glucose Sensing
Phenylboronic acids are widely used as recognition elements in glucose sensors due to their ability to reversibly bind with the cis-diol groups of glucose. This interaction can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response.[7] The electron-donating groups on this compound can influence the pKa of the boronic acid and its affinity for diols, potentially enhancing sensor performance at physiological pH.
Performance Comparison of Phenylboronic Acid-Based Glucose Sensors
| Phenylboronic Acid Derivative | Sensor Type | Linear Range | Limit of Detection (LOD) | Reference |
| 3-Aminophenylboronic acid | Electrochemical | 1 nM - 100 µM | 0.7 nM | [8] |
| 4-Mercaptophenylboronic acid | SERS | 2 - 20 mM | Not specified | [9] |
| Fluorinated diboronic acid | ¹⁹F NMR | Not specified | 0.41 mM (in urine) | [10] |
| Anthracene-based diboronic acid | Fluorescent | 0 - 200 mM | 1.51 µM | [10] |
dot
Workflow for electrochemical glucose sensor fabrication.
Experimental Protocol: Fabrication of an Electrochemical Glucose Sensor
This protocol outlines the general steps for fabricating a non-enzymatic electrochemical glucose sensor using a functionalized phenylboronic acid.[11][12][13]
Materials:
-
Working electrode (e.g., glassy carbon electrode, screen-printed carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
This compound
-
Electrochemical workstation
-
Phosphate buffer solution (PBS), pH 7.4
-
Glucose solutions of varying concentrations
Procedure:
-
Electrode Pre-treatment: Polish the working electrode with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean surface.
-
Functionalization: The surface of the electrode is modified with this compound. This can be achieved through various methods, such as electrochemical deposition or self-assembly.
-
Characterization of the Modified Electrode: Characterize the functionalized electrode surface using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻).
-
Glucose Sensing:
-
Perform CV or EIS measurements of the modified electrode in PBS (pH 7.4) in the absence of glucose to establish a baseline.
-
Add aliquots of glucose stock solution to the electrochemical cell to achieve the desired concentrations.
-
Record the electrochemical response (e.g., change in peak current or charge transfer resistance) at each glucose concentration.
-
-
Data Analysis: Plot the change in the electrochemical signal as a function of glucose concentration to generate a calibration curve. From this curve, determine the linear range, sensitivity, and limit of detection of the sensor.
Enzyme Inhibition
Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state. The substituents on the phenyl ring of the boronic acid play a crucial role in determining the binding affinity and selectivity for the target enzyme. While specific studies on this compound as an enzyme inhibitor are not widely reported, derivatives of the closely related 4-hydroxy-3-methoxybenzaldehyde (vanillin) have shown inhibitory activity against enzymes like acetylcholinesterase.[14]
Comparative IC₅₀ Values of Related Inhibitors
The following table presents IC₅₀ values for compounds containing a substituted phenyl moiety, providing an indication of the potential for molecules derived from this compound to exhibit biological activity. It is important to note that these are not boronic acid derivatives, and their mechanism of inhibition may differ.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Vanillin-derived azomethine (V1) | Acetylcholinesterase | 0.31 | [14] |
| Cinnamaldehyde-derived azomethine (C1) | Acetylcholinesterase | 0.01 | [14] |
| Celecoxib (for comparison) | COX-2 | 0.04 | [15] |
| Compound with a (3-methylphenyl)methoxy moiety | COX-2 | 0.015 | [15] |
dot
General mechanism of competitive enzyme inhibition.
Bioconjugation
The ability of boronic acids to form reversible covalent bonds with diols is also exploited in bioconjugation, the process of linking biomolecules to other molecules. This is particularly useful for the site-specific modification of glycoproteins or for the development of stimuli-responsive drug delivery systems.[8]
Experimental Protocol: General Procedure for Protein Bioconjugation
This protocol describes a general method for the bioconjugation of a diol-containing protein with a phenylboronic acid derivative.
Materials:
-
Diol-containing protein (e.g., a glycoprotein)
-
This compound derivative functionalized with a reporter group (e.g., a fluorophore)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Size-exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
-
SDS-PAGE apparatus
Procedure:
-
Protein Preparation: Dissolve the diol-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Conjugation Reaction: Add the functionalized this compound derivative to the protein solution in a slight molar excess. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for a specified period (e.g., 1-4 hours). The reaction progress can be monitored by techniques such as mass spectrometry.
-
Purification: Remove the unreacted boronic acid derivative and any byproducts by passing the reaction mixture through a size-exclusion chromatography column.
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectrophotometry (if the reporter group has a distinct absorbance).
-
Analyze the purity and molecular weight of the conjugate by SDS-PAGE.
-
Further characterization can be performed using mass spectrometry.
-
dot
Workflow for protein bioconjugation using a functionalized boronic acid.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. youtube.com [youtube.com]
- 7. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design and Fabrication of a High-Performance Electrochemical Glucose Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Efficiency of Palladium Catalysts in Suzuki-Miyaura Coupling with 4-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers working with structurally complex molecules, the choice of an appropriate palladium catalyst is critical to maximizing yield and reaction efficiency. This guide provides an objective comparison of the performance of common palladium catalysts in the context of coupling 4-Methoxy-3-methylphenylboronic acid with aryl halides, supported by representative experimental data.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are not extensively available in published literature. However, by examining data from reactions with analogous substrates, such as the coupling of aryl halides with structurally similar boronic acids, we can infer the relative performance of common catalysts. The following table summarizes the performance of several palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.
| Catalyst System | Coupling Partner (Aryl Halide) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | ~60-80[1] | 5[1] |
| Pd(dppf)Cl₂ | Aryl Bromide | K₂CO₃ | DME/H₂O | 80-100 | 2 | High (not specified) | 1-5 |
| Pd(OAc)₂ / SPhos | Aryl Halide | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Varies | 1-5 |
| Pd-PEPPSI-CMP | 1-chloro-4-methoxybenzene | K₂CO₃ | Methanol | 80 | 12 | 97[2] | 0.5[2] |
Note: The data presented is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide for catalyst selection, with the understanding that optimization for the specific reaction of this compound is necessary.
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for the specific case of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv).[1]
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1]
-
Solvent and Degassing: Add the chosen solvent (e.g., 1,4-Dioxane). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 70-90 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).[1][3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for High-Throughput Catalyst Screening
This protocol outlines a general procedure for a 96-well plate-based high-throughput screening of reaction conditions to identify the optimal catalyst.
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in an anhydrous solvent (e.g., dioxane, THF).
-
Prepare a 0.2 M solution of the aryl halide in the same solvent.
-
Prepare 0.01 M solutions of various palladium catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with different ligands like XPhos, SPhos) in the same solvent.
-
Prepare 1.0 M solutions of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in water or as a suspension in the organic solvent.
-
-
Reaction Plate Setup (in an inert atmosphere glovebox):
-
To each well of a 96-well reaction block containing a stir bar, add the stock solutions of the boronic acid, aryl halide, a specific catalyst, and a specific base using a calibrated automated liquid handler.
-
-
Reaction:
-
Seal the reaction block and place it on a heating/stirring plate.
-
Heat the block to the desired temperature (e.g., 80-100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, quench the reactions and analyze the yield of the desired product in each well using high-throughput techniques such as LC-MS or GC-MS.
-
Visualizing the Process
To better understand the experimental design and the underlying chemistry, the following diagrams illustrate a typical workflow for catalyst screening and the fundamental mechanism of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for catalyst screening.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methoxy-3-methylphenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Methoxy-3-methylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. While some safety data sheets (SDS) classify this compound as not hazardous, others indicate it can cause skin and eye irritation, as well as respiratory irritation.[1][2][3][4] Therefore, exercising caution is essential.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.[4]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator is required.[5]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Spill Management
In the event of a spill, follow these steps to contain and clean the area effectively:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[4][5]
-
Containment: Prevent the spill from entering drains or waterways.[1][4][5] Cover drains if necessary.[5]
-
Cleanup: Carefully sweep or vacuum the dry powder, avoiding dust generation.[1][5] Place the collected material into a suitable, labeled container for disposal.[1][4]
-
Decontamination: Clean the affected area thoroughly.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as chemical waste and manage it in accordance with all applicable federal, state, and local regulations.[1][5]
-
Container Management:
-
Waste Classification:
-
While not always classified as hazardous, it is prudent to handle it as such for disposal purposes.
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on classification.
-
-
Engage a Licensed Waste Disposal Service:
-
The recommended method of disposal is to contact a licensed professional waste disposal company.[2]
-
This ensures that the chemical is managed and disposed of in a compliant and environmentally sound manner.
-
-
Alternative Disposal Method (with caution):
-
Some sources suggest that the material can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
This method should only be performed by trained professionals in a licensed facility.
-
Summary of Key Data
| Property | Value | Source |
| GHS Classification | Not a hazardous substance or mixture (some SDS); Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (other SDS) | [2][5] |
| Personal Protective Equipment | Gloves, Eye Protection, Respiratory Protection (if dust is present) | [1][2][3] |
| Spill Procedure | Take up dry, avoid dust, prevent entry into drains, dispose of properly | [1][5] |
| Primary Disposal Method | Contact a licensed professional waste disposal service | [2] |
| Container Handling | Keep in original, labeled, tightly closed containers. Do not mix with other waste. | [1][2][3][4][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Methoxy-3-methylphenylboronic acid
Essential Safety and Handling Guide for 4-Methoxy-3-methylphenylboronic Acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Immediate Safety and Hazard Information
This compound and similar boronic acid derivatives are generally considered to be irritants.[1][2][3][4][5][6] Primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3][4][5][6] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][7][8] | Protects eyes from dust particles and potential splashes of the chemical.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7][8] | Prevents skin contact with the compound.[8] Gloves should be inspected before use and changed immediately upon contamination.[8] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[8] | Protects skin from accidental spills and contact.[8] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended when handling the solid to prevent inhalation of dust particles.[1][7][8] | Minimizes the risk of respiratory tract irritation.[7][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound.
-
Preparation:
-
Before starting any work, ensure the chemical fume hood is functioning correctly.
-
Clear the workspace of any unnecessary items to avoid clutter.
-
Have all necessary equipment and reagents readily available.
-
Confirm the location and operational status of the nearest safety shower and eyewash station.[8]
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[8]
-
When transferring the solid, use a spatula or other appropriate tools to avoid generating dust.[8]
-
If weighing the compound, do so in a manner that minimizes the potential for dust dispersion, such as in a weigh boat within the fume hood.
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including leftover compound, contaminated PPE (gloves, etc.), and weighing papers, in a clearly labeled, sealed container designated for hazardous chemical waste.[7]
-
-
Liquid Waste:
-
If the compound is used in a solution, collect the liquid waste in a labeled, sealed container for hazardous liquid waste. Do not pour waste down the drain.[7]
-
-
Container Disposal:
-
Empty containers should be handled as hazardous waste and disposed of according to institutional and local regulations.[10]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spill: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7] Avoid raising dust.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.ie [fishersci.ie]
- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






